6-Trifluoromethylisatin
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)13-8(15)7(5)14/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVMRSKFRIKMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450915 | |
| Record name | 6-Trifluoromethylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343-69-1 | |
| Record name | 6-Trifluoromethylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-Trifluoromethylisatin: Structure, Nomenclature, and Application in Modern Drug Discovery
Executive Summary: This guide provides an in-depth technical examination of 6-Trifluoromethylisatin, a key fluorinated heterocyclic compound. Isatin (1H-indole-2,3-dione) is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous bioactive molecules.[1][2] The strategic incorporation of a trifluoromethyl group at the 6-position significantly enhances the molecule's physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents.[3] This document details the compound's chemical structure, provides a deconstruction of its IUPAC name, summarizes its properties, outlines a representative synthetic protocol, and discusses its critical role in the development of kinase inhibitors and other pharmaceuticals.
The Isatin Scaffold: A Privileged Core in Medicinal Chemistry
Isatin, first identified in 1841 as a product of indigo dye oxidation, is an indole derivative with the chemical name 1H-indole-2,3-dione. Its bicyclic structure, consisting of a benzene ring fused to a pyrrolidine-2,3-dione ring, serves as a versatile and highly reactive framework.[4] In drug discovery, certain molecular scaffolds appear frequently in bioactive compounds, earning them the designation of "privileged scaffolds." The isatin nucleus is a prime example, with its derivatives demonstrating a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anti-HIV properties.[1][5][6] This broad bioactivity has cemented its importance as a foundational structure for designing novel therapeutics.[2][7]
The Strategic Role of Fluorination in Drug Design
The introduction of fluorine atoms, particularly as a trifluoromethyl (-CF3) group, is a well-established strategy in modern medicinal chemistry to optimize drug candidates. The causality for this choice is multifactorial. The -CF3 group is highly electronegative and bulky, which can profoundly alter a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[3]
-
Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[3]
-
Binding Affinity: The unique electronic properties of the -CF3 group can modulate a molecule's interaction with its biological target, potentially leading to stronger and more selective binding.[8][9]
By incorporating a trifluoromethyl group onto the isatin scaffold at the 6-position, chemists create a building block with enhanced potential for developing potent and effective drugs.[3]
This compound: A Detailed Profile
Chemical Structure Analysis
This compound is an organic compound belonging to the isatin family, distinguished by the presence of a trifluoromethyl substituent on the 6-position of the core structure.[8] The molecule consists of a planar bicyclic system: an aromatic benzene ring fused to a five-membered heterocyclic ring containing a nitrogen atom and two carbonyl groups at positions 2 and 3.[4]
Caption: Chemical Structure of this compound.
IUPAC Nomenclature Deconstructed
The systematic and preferred IUPAC name for this compound is 6-(Trifluoromethyl)-1H-indole-2,3-dione .[8][10] This name is derived by following a set of established rules for organic nomenclature.[11][12]
-
Parent Heterocycle: The core bicyclic structure is recognized as "1H-indole". The "1H" specifies the position of the hydrogen atom on the nitrogen.
-
Functional Groups: The two ketone (C=O) groups on the heterocyclic ring are indicated by the suffix "-dione". Their positions are specified by the locants "2,3", leading to "1H-indole-2,3-dione". This parent structure is commonly known as isatin.
-
Substituent: The trifluoromethyl (-CF3) group is treated as a substituent.
-
Locant: The position of the substituent on the indole ring must be specified. Numbering starts from the nitrogen atom as 1 and proceeds around the rings. The trifluoromethyl group is located at position 6.
-
Final Name Assembly: The substituent name, preceded by its locant, is placed before the parent name: 6-(Trifluoromethyl)-1H-indole-2,3-dione.
Caption: IUPAC Numbering Convention for the Isatin Scaffold.
Physicochemical Properties
The key physicochemical data for this compound are summarized below, providing essential information for researchers in handling, storage, and experimental design.
| Property | Value | Reference(s) |
| CAS Number | 343-69-1 | [8][10][13] |
| Molecular Formula | C₉H₄F₃NO₂ | [10][13] |
| Molecular Weight | 215.13 g/mol | [10][13] |
| Appearance | Yellow to orange solid | [8][14] |
| Storage Conditions | Sealed in dry, Room Temperature | [3][10][13] |
| Density (Predicted) | 1.525 ± 0.06 g/cm³ | [10][14] |
| pKa (Predicted) | 8.76 ± 0.20 | [10][14] |
Synthetic Pathways and Methodologies
Overview of Isatin Synthesis
Several classical methods exist for the synthesis of the isatin core, with the Sandmeyer and Stolle syntheses being the most prominent. The Sandmeyer methodology is particularly well-suited for producing substituted isatins. This approach involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized under strong acidic conditions (e.g., concentrated sulfuric acid) to yield the final isatin derivative. A similar protocol has been described for the synthesis of the isomeric 5-trifluoromethylisatin.[15]
Protocol: Synthesis of this compound
This protocol is a representative example based on the Sandmeyer-type synthesis. The self-validating nature of this protocol relies on the rigorous characterization of the final product to confirm its identity and purity.
Principle: The synthesis begins with 4-trifluoromethylaniline, the precursor that provides the correctly substituted benzene ring. It is converted into an α-oximinoacetanilide intermediate, which then undergoes an acid-catalyzed electrophilic cyclization reaction to form the five-membered ring of the isatin scaffold.
Step-by-Step Methodology:
-
Preparation of the Isonitrosoacetanilide Intermediate:
-
In a three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve chloral hydrate (1.1 eq) and anhydrous sodium sulfate (2.5 eq) in water.
-
In a separate beaker, dissolve 4-trifluoromethylaniline (1.0 eq) in a solution of hydrochloric acid.
-
Add the aniline solution to the chloral hydrate solution with vigorous stirring.
-
Add a solution of hydroxylamine hydrochloride (3.0 eq) in water to the mixture.
-
Heat the reaction mixture to reflux for 1-2 hours. The intermediate product should precipitate upon formation.
-
Cool the mixture in an ice bath, and collect the solid precipitate by vacuum filtration. Wash thoroughly with water and dry.
-
-
Cyclization to this compound:
-
To a flask, add concentrated sulfuric acid (98%) and heat to approximately 60-70°C.
-
Carefully and portion-wise, add the dried isonitrosoacetanilide intermediate from the previous step to the hot acid with stirring. An exothermic reaction will occur.
-
After the addition is complete, maintain the temperature at 80-90°C for 15-30 minutes to ensure the completion of the cyclization.
-
Allow the mixture to cool to room temperature, and then carefully pour it over crushed ice.
-
The crude this compound will precipitate as a solid.
-
-
Purification and Validation:
-
Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or acetic acid, to obtain the pure product.
-
Validation: Confirm the identity and purity of the final compound using standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To verify the chemical structure and the position of the -CF3 group.
-
Mass Spectrometry: To confirm the molecular weight (215.13 g/mol ).
-
Melting Point Analysis: To assess purity.
-
-
Synthetic Workflow Diagram
Caption: Workflow for the Sandmeyer-type Synthesis of this compound.
Applications in Research and Drug Development
This compound is not typically an end-product therapeutic but rather a high-value synthetic building block used to create more complex and targeted molecules.[3] Its utility spans multiple therapeutic areas.
-
Anticancer Research: The compound is a crucial precursor for synthesizing novel kinase inhibitors.[3] Kinases are key regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Isatin-based molecules have been shown to inhibit various kinases, including VEGFR-2, EGFR, and CDK2, which are critical targets in oncology.[7] The presence of the -CF3 group can enhance the potency and selectivity of these inhibitors.
-
Antiviral Agents: It is used in the preparation of compounds for the treatment and prophylaxis of hepatitis B virus (HBV) infection.[10][16]
-
Antimicrobial Development: The isatin scaffold is known for its antimicrobial properties, and derivatives of this compound are actively investigated for new antibacterial and antifungal agents.[8]
-
Agrochemicals: Beyond pharmaceuticals, this compound serves as an intermediate in the synthesis of advanced agrochemicals, contributing to the development of more effective crop protection solutions.[16][17]
Caption: Role of this compound as a Precursor in Drug Discovery.
Conclusion and Future Outlook
This compound stands at the intersection of privileged scaffold chemistry and modern fluorination strategies. Its well-defined structure, predictable reactivity, and the advantageous properties conferred by the trifluoromethyl group make it an indispensable tool for researchers in medicinal chemistry and drug development. As the demand for more potent, selective, and metabolically stable therapeutics continues to grow, the strategic use of versatile building blocks like this compound will be paramount. Its continued application in the synthesis of targeted kinase inhibitors and other novel bioactive molecules ensures its relevance in the ongoing quest for next-generation therapies.
References
-
A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). MDPI. Available at: [Link]
-
Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences - International Research and Publishing Academy. Available at: [Link]
-
6-TRIFLUOROMETHYL ISATIN One Chongqing Chemdad Co. ,Ltd. Chemdad. Available at: [Link]
-
Isatin As A Scaffold For Anticancer Drug Development, Mechanistic Insights, And Therapeutic Applications. African Journal of Biomedical Research. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - Volume 6, Issue 16, 318-332. Review Article ISSN 2277–7105. AWS. Available at: [Link]
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IUPAC Naming of Organic Compounds with Functional Groups. Chemistry LibreTexts. Available at: [Link]
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Exploring the Versatility of 6-Trifluoromethyl Isatin in Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. Available at: [Link]
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The Preparation of this compound. The Journal of Organic Chemistry. Available at: [Link]
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Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors. PMC - NIH. Available at: [Link]
-
A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. Available at: [Link]
- CN102875445A - Synthetic method of 5-trifluoromethyl isatin. Google Patents.
-
The Isatin Scaffold: Exceptional Potential for the Design of Potent Bioactive Molecules. ResearchGate. Available at: [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]
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Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications. ResearchGate. Available at: [Link]
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Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available at: [Link]
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Technical Guide: Spectroscopic Characterization of 6-Trifluoromethylisatin
This guide details the spectroscopic characterization of 6-Trifluoromethylisatin (CAS 343-69-1) . It is designed for medicinal chemists and analytical scientists requiring a robust reference for structural validation.
Executive Summary & Compound Profile
This compound (6-Trifluoromethyl-1H-indole-2,3-dione) is a fluorinated derivative of the privileged isatin scaffold.[1][2][3] It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, sunitinib analogs) and antiviral agents. The introduction of the trifluoromethyl (-CF₃) group at the C6 position significantly alters the lipophilicity (LogP) and metabolic stability of the core, while introducing unique spectroscopic signatures essential for quality control.
| Property | Detail |
| IUPAC Name | 6-(Trifluoromethyl)-1H-indole-2,3-dione |
| CAS Number | 343-69-1 |
| Molecular Formula | C₉H₄F₃NO₂ |
| Molecular Weight | 215.13 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, MeOH, Acetone; sparingly soluble in water |
Molecular Characterization Strategy
To strictly validate the identity of this compound, a multi-modal spectroscopic approach is required. The logic follows a subtractive elucidation path:
-
Mass Spectrometry (MS): Confirms molecular weight (m/z 215) and the characteristic sequential loss of carbonyls.
-
Infrared (IR): Distinguishes the two chemically distinct carbonyl environments (amide vs. ketone) and confirms the -CF₃ presence.
-
NMR (¹H, ¹³C, ¹⁹F): Maps the carbon skeleton and validates the regiochemistry of the -CF₃ substitution (distinguishing it from the 4-, 5-, or 7-isomers).
Mass Spectrometry (MS) Analysis
Methodology: Electron Impact (EI) or Electrospray Ionization (ESI) in Positive Mode.
Fragmentation Logic
Isatin derivatives exhibit a "zipper" fragmentation pattern characterized by the sequential ejection of neutral carbon monoxide (CO) molecules.
-
Molecular Ion (M⁺): m/z 215 (Base peak or high intensity).
-
Primary Fragment: Loss of the C3-ketone CO [M - 28] → m/z 187.
-
Secondary Fragment: Loss of the C2-amide CO [M - 56] → m/z 159.
-
Tertiary Fragment: Ring contraction and loss of HCN/F species typically follow.
Visualization: Fragmentation Pathway
Figure 1: Sequential fragmentation pathway of this compound showing characteristic dual decarbonylation.
Infrared Spectroscopy (FT-IR)
Methodology: KBr pellet or ATR (Attenuated Total Reflectance).
The IR spectrum is dominated by the electron-withdrawing effect of the -CF₃ group, which shifts carbonyl frequencies to slightly higher wavenumbers compared to unsubstituted isatin.
| Functional Group | Wavenumber (cm⁻¹) | Assignment & Notes |
| N-H Stretch | 3200 – 3450 (br) | Broad band due to intermolecular H-bonding (dimer formation). |
| C=O (Ketone) | 1750 – 1775 (s) | C3 Carbonyl. Strained 5-membered ring ketone; appears at higher frequency. |
| C=O (Amide) | 1710 – 1735 (s) | C2 Carbonyl.[4] Lower frequency due to resonance overlap with Nitrogen lone pair. |
| C=C (Aromatic) | 1610 – 1630 (m) | Skeletal ring vibrations.[4] |
| C-F Stretch | 1100 – 1350 (s) | Multiple strong bands characteristic of -CF₃. Often split (sym/asym). |
Nuclear Magnetic Resonance (NMR)
Methodology:
-
Solvent: DMSO-d₆ (Preferred due to solubility and lack of exchange with amide protons).
-
Reference: TMS (0.00 ppm).
A. ¹H NMR Data (400/500 MHz, DMSO-d₆)
The aromatic region shows only three protons. The regiochemistry is confirmed by the coupling patterns (splitting).
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 11.35 | s (broad) | 1H | NH | Acidic amide proton; exchangeable with D₂O. |
| 7.75 | d (J ≈ 7.8 Hz) | 1H | H4 | Doublet. Deshielded by adjacent C3 carbonyl. |
| 7.50 | d (J ≈ 7.8 Hz) | 1H | H5 | Doublet (or dd). Ortho to H4. |
| 7.30 | s (or small d) | 1H | H7 | Singlet (apparent). Located between NH and CF₃. Minimal coupling to H5 (meta). |
Note: Chemical shifts may vary ±0.2 ppm depending on concentration and water content in DMSO.
B. ¹³C NMR Data (100/125 MHz, DMSO-d₆)
The ¹³C spectrum is complex due to Carbon-Fluorine coupling (
| Shift (δ ppm) | Multiplicity | Assignment | |
| 183.5 | Singlet | - | C3 (Ketone) |
| 159.8 | Singlet | - | C2 (Amide) |
| 148.5 | Singlet | - | C7a |
| 134.5 | Quartet | ~32 | C6 |
| 124.2 | Quartet | ~272 | -CF₃ |
| 123.0 | Singlet | - | H4 |
| 120.5 | Quartet | ~4 | C5 |
| 118.0 | Singlet | - | C3a |
| 110.5 | Quartet | ~4 | C7 |
C. ¹⁹F NMR (376 MHz, DMSO-d₆)
-
Shift: δ -61.5 ppm (approx).
-
Signal: Singlet (typically).
-
Utility: Immediate confirmation of purity. Impurities (e.g., 4-isomer) will appear as distinct peaks shifted by 1-2 ppm.
Visualization: NMR Assignment Workflow
Figure 2: Logical workflow for structural validation using multi-nuclear NMR.
Experimental Protocols
Protocol 1: Sample Preparation for NMR
-
Mass: Weigh 5–10 mg of this compound.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ is often poor for isatins due to low solubility.
-
Vessel: Transfer to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Run ¹H with 16 scans (sufficient for >95% purity).
-
Run ¹³C with >1000 scans (essential to resolve the low-intensity quartets caused by C-F splitting).
-
Protocol 2: Rapid Purity Check via melting Point
-
Expected Range: 195–198 °C (Decomposition may occur).
-
Significance: A sharp melting point range (<2°C) indicates high purity and absence of the 4-isomer, which often co-crystallizes during synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217354, 6-(Trifluoromethyl)isatin. Retrieved from [Link]
-
Silva, B. N. M., et al. (2021). Synthesis and Biological Evaluation of Isatin Derivatives. (General reference for Isatin NMR shifts). Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Isatins (Sandmeyer Method). Retrieved from [Link]
Sources
The Rising Therapeutic Potential of 6-Trifluoromethylisatin Derivatives: A Technical Guide for Drug Discovery
Abstract
The isatin scaffold has long been a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities. The strategic incorporation of a trifluoromethyl group at the 6-position of the isatin core has emerged as a promising strategy to enhance potency and modulate pharmacological properties. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into 6-trifluoromethylisatin derivatives, with a focus on their anticancer, antiviral, and antimicrobial potential. Detailed experimental protocols and data presentation are included to equip researchers, scientists, and drug development professionals with the necessary knowledge to advance the discovery and development of this compelling class of therapeutic agents.
Introduction: The Isatin Scaffold and the Power of Fluorine
Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile heterocyclic compound that has captivated the attention of medicinal chemists for decades.[1] Its derivatives have demonstrated a remarkable array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] The unique structural features of isatin, particularly the reactive C3-carbonyl group, provide a facile handle for chemical modification, leading to a diverse library of bioactive molecules.
The introduction of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF3) group, into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3][4] The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly alter the electronic properties of the isatin ring system, potentially leading to enhanced biological activity.[5][6] This guide will delve into the specific impact of the 6-trifluoromethyl substitution on the therapeutic potential of isatin derivatives.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound and its subsequent derivatization are crucial first steps in exploring their biological activities. A common and effective method for the preparation of the core scaffold is the Sandmeyer isatin synthesis.
Synthesis of this compound
The Sandmeyer methodology involves the reaction of an appropriately substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the desired isatin.[1]
Experimental Protocol: Sandmeyer Synthesis of this compound
-
Step 1: Formation of the Isonitrosoacetanilide Intermediate.
-
Dissolve 4-(trifluoromethyl)aniline in a solution of hydrochloric acid and water.
-
To this solution, add a solution of chloral hydrate and sodium sulfate in water.
-
Slowly add a solution of hydroxylamine hydrochloride in water while maintaining the reaction temperature below 30°C.
-
Stir the reaction mixture for 1-2 hours. The isonitrosoacetanilide intermediate will precipitate out of the solution.
-
Filter the precipitate, wash with water, and dry.
-
-
Step 2: Cyclization to this compound.
-
Carefully add the dried isonitrosoacetanilide intermediate to concentrated sulfuric acid at a controlled temperature (typically 60-80°C).
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the this compound.
-
Filter the product, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Derivatization of this compound
The C3-carbonyl group of this compound is highly reactive and serves as the primary site for derivatization. Common modifications include the formation of Schiff bases, Mannich bases, and spiro-heterocycles.
Workflow for Derivatization of this compound
Caption: A simplified pathway of apoptosis induction by this compound derivatives.
In Vitro Evaluation of Anticancer Activity
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. [7][8] Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. 4. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. [7]5. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data on Anticancer Activity
The following table summarizes the reported IC50 values for representative fluorinated isatin derivatives against various cancer cell lines. While specific data for this compound derivatives is still emerging, these values for related fluorinated compounds demonstrate the potential of this class of molecules.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated 1-benzylisatin (3b) | M-HeLa | 40 | [9] |
| Fluorinated 1-benzylisatin (3a) | HuTu 80 | >100 | [9] |
| Fluorinated 1-benzylisatin (3d) | HuTu 80 | >100 | [9] |
| Moxifloxacin-isatin hybrid | HepG2 | 32-77 | [10] |
| Isatin-coumarin hybrid | Various | <10 | [10] |
Antiviral Activity of this compound Derivatives
Isatin derivatives have a long history of investigation as antiviral agents, with some compounds showing activity against a range of viruses, including HIV, SARS-CoV, and herpes simplex virus (HSV). [11][12][13]The trifluoromethyl group can enhance antiviral potency. [14]
Mechanism of Antiviral Action
The antiviral mechanisms of isatin derivatives can vary depending on the virus and the specific chemical structure of the compound. Some proposed mechanisms include:
-
Inhibition of Viral Enzymes: Isatin derivatives can inhibit key viral enzymes such as reverse transcriptase and protease, which are essential for viral replication. [15]* Interference with Viral Entry and Fusion: Some compounds may block the initial stages of viral infection by preventing the virus from entering host cells.
-
Inhibition of Viral Protein Synthesis: Certain derivatives have been shown to inhibit the synthesis of viral structural proteins. [15]
In Vitro Evaluation of Antiviral Activity
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques. [16][17][18][19] Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the this compound derivative.
-
Infection: Infect the cell monolayer with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Quantitative Data on Antiviral Activity
The following table presents EC50 values for some isatin derivatives against different viruses.
| Compound | Virus | Cell Line | EC50 (µg/mL) | Reference |
| 5-Fluoro-isatin derivative | HCV | Huh 5-2 | 6 | [11] |
| Isatin-sulfadimidine derivative | HIV-1 | MT-4 | 8-15.3 | [15] |
| Isatin-sulfadimidine derivative | HIV-2 | MT-4 | 41.5-125 | [15] |
| Trifluoromethylthiolane derivative | HSV-1 | BHK-21 | 252-503 | [13] |
Antimicrobial Activity of this compound Derivatives
Isatin derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. [2][20]The incorporation of a trifluoromethyl group can enhance this antimicrobial activity. [21][22]
Mechanism of Antimicrobial Action
The exact mechanisms of antimicrobial action for this compound derivatives are still under investigation but may involve:
-
Inhibition of Essential Enzymes: These compounds may target and inhibit bacterial or fungal enzymes that are crucial for survival, such as tyrosyl-tRNA synthetase. [23]* Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to cell death.
-
Inhibition of Biofilm Formation: Biofilms are a major contributor to antimicrobial resistance, and some isatin derivatives have been shown to inhibit their formation. [24]
In Vitro Evaluation of Antimicrobial Activity
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [25][26][27][28][29] Experimental Protocol: Broth Microdilution Method
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data on Antimicrobial Activity
The table below provides MIC values for some trifluoromethyl-containing compounds against various microbial strains.
| Compound | Microorganism | MIC (µM) | Reference |
| Trifluoromethyl Chalcone (A3) | Bacillus subtilis | 101 | [21] |
| Trifluoromethyl Chalcone (B3) | Escherichia coli | <95 | [21] |
| Trifluoromethyl Chalcone (A3) | Candida albicans | <100 | [21] |
| 6-substituted amiloride analog | Cryptococcus neoformans | 4 | [30] |
| Trifluoromethylthiolated cinnamate | Dermatophytes | 0.39 µg/mL |
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with diverse and potent biological activities. The strategic incorporation of the trifluoromethyl group at the 6-position of the isatin scaffold has been shown to be a valuable strategy for enhancing anticancer, antiviral, and antimicrobial efficacy. The mechanistic studies, while still evolving, point towards multiple modes of action, suggesting that these compounds may be less susceptible to the development of resistance.
Future research in this area should focus on:
-
Synthesis of novel this compound derivatives: Expanding the chemical diversity of this class of compounds is essential for identifying new leads with improved potency and selectivity.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these derivatives will facilitate rational drug design and optimization.
-
In vivo evaluation: Promising in vitro candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Structure-Activity Relationship (SAR) studies: A systematic investigation of the SAR will provide valuable insights into the key structural features required for optimal biological activity.
The continued exploration of this compound derivatives holds significant promise for the development of novel and effective therapeutic agents to address unmet medical needs in oncology and infectious diseases.
References
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
- Cytotoxicity MTT Assay Protocols and Methods.
- MTT Assay Protocol for Cell Viability and Prolifer
- Broth microdilution. Wikipedia.
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
- Plaque Reduction Neutralization Test (PRNT) Protocol.
- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
- Application Notes and Protocols for Plaque Reduction Assay: Evalu
- MTT assay protocol. Abcam.
- A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants. PubMed.
- Plaque Reduction Assay.
- IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices.
- IC50 values of the most active derivatives in some cancerous cell lines.
- cell lines ic50: Topics by Science.gov.
- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers.
- Isatin derivatives as broad-spectrum antiviral agents: the current landscape. PMC.
- Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Deriv
- In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication.
- In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. PMC - NIH.
- 1/IC50 values of antitumor screening of target derivatives against...
- Synthesis and Biological Evaluation of Isatin Derivatives as Antibacterial Inhibitors. Dergipark.
- The antiviral activity of trifluoromethylthiolane deriv
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- The introduction of fluorine atoms or trifluoromethyl groups in short cationic peptides enhances their antimicrobial activity. PubMed.
- Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. ScienceDirect.
- Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurk
- Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2. SciSpace.
- Synthesis and antiviral evaluation of 6-(trifluoromethylbenzyl) and 6-(fluorobenzyl) analogues of HIV drugs emivirine and GCA-186. PubMed.
- Antifungal Activity and Potential Mechanism of 6,7, 4′-O-Triacetylscutellarein Combined With Fluconazole Against Drug-Resistant C. albicans. PMC.
- In-vitro Antibacterial and Antifungal Screening of Newly Synthesized Trifluoromethylated N-Heterocyclic ketenimines and 1-aza butadiene Derivatives. Journal of Chemical Health Risks.
- Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. PMC.
- [Mechanism of action of anti-cancer drugs from the viewpoint of RNA metabolism]. PubMed.
- The Antiviral Activity of Trifluoromethylthiolane Deriv
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- The Antiviral Activity of Trifluoromethylthiolane Derivatives.
- Synthesis of 6‐trifluoromethylphenanthridines via radical trifluoromethylation of isocyanides with sodium triflinate under visible light.
- Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides.
- Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. PMC - NIH.
- Isatin Derivatives: A Frontier in Antimicrobial Agents. Bentham Science Publisher.
- Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Chemical Science (RSC Publishing).
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- Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. PMC.
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Technical Guide: Reactivity of the Carbonyl Groups in 6-Trifluoromethylisatin
Executive Summary
The incorporation of a trifluoromethyl (-CF₃) group into the isatin (1H-indole-2,3-dione) scaffold fundamentally alters its physicochemical profile, creating a privileged structure for drug discovery.[1] 6-Trifluoromethylisatin is not merely a halogenated analogue; it is an electronically activated electrophile. The strong electron-withdrawing nature of the -CF₃ group at the 6-position significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), specifically enhancing the electrophilicity of the C-3 carbonyl.
This guide provides a mechanistic breakdown of the reactivity differences between the C-2 (amide) and C-3 (ketone) carbonyls, supported by validated protocols for synthesizing antiviral and anticancer scaffolds.
Part 1: Electronic Structure & Reactivity Profile
The Fluorine Effect on Carbonyl Electrophilicity
In unsubstituted isatin, the C-3 ketone is more reactive than the C-2 lactam carbonyl due to the resonance stabilization of the amide bond at C-2. In This compound , this reactivity gap is amplified.[1]
-
Inductive Effect (-I): The -CF₃ group (Hammett constant
) pulls electron density from the benzene ring. -
Resonance Damping: By reducing the electron density available on the benzene ring, the -CF₃ group diminishes the ability of the aromatic system to donate density into the C-3 carbonyl via conjugation.
-
Result: The C-3 carbon becomes a "harder" electrophile, highly susceptible to nucleophilic attack by amines (Schiff base formation) and carbon nucleophiles (Aldol/Friedel-Crafts type reactions).
Reactivity Hierarchy
The molecule presents three distinct sites for functionalization, ranked by kinetic reactivity:
-
C-3 Carbonyl (Ketone): Primary site for nucleophilic addition and condensation.
-
N-1 (Amine): Acidic proton (pKa < 10) allows for facile alkylation.
-
C-2 Carbonyl (Lactam): Generally inert to nucleophiles unless C-3 is protected or under harsh hydrolytic conditions (ring opening).
Caption: Reactivity hierarchy of this compound. The C-3 position is the dominant electrophilic site, activated by the electron-withdrawing 6-CF3 group.
Part 2: Primary Functionalization (C-3 Nucleophilic Attack)
The most critical reaction for this compound in drug development is the condensation with amines to form Schiff bases (imines), particularly thiosemicarbazones and hydrazones , which are potent antiviral motifs.[1]
Mechanism of Schiff Base Formation
The reaction proceeds via an addition-elimination mechanism. Acid catalysis is often required to protonate the C-3 oxygen, making the carbon sufficiently electrophilic to accept the amine nucleophile, especially given the steric or electronic deactivation of some medicinal amines.
Critical Insight: While the 6-CF3 group activates C-3, it also increases the lipophilicity of the molecule. Standard aqueous/alcohol solvents used for simple isatin may need modification (e.g., addition of DMF) to ensure solubility during the reaction.[1]
Experimental Protocol: Synthesis of 6-CF3 Isatin Thiosemicarbazones
Target: Synthesis of broad-spectrum antiviral candidates (e.g., against Pox or SARS viruses).[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Thiosemicarbazide derivative (1.0 equiv)[1]
-
Ethanol (anhydrous) or Methanol[1]
-
Glacial Acetic Acid (catalytic, 2-3 drops)[1]
Workflow:
-
Solubilization: Dissolve 1.0 mmol of this compound in 10 mL of warm ethanol. If the solution is turbid, add minimal DMF dropwise until clear.[1]
-
Addition: Add 1.0 mmol of the thiosemicarbazide.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reflux: Heat the mixture at reflux (approx. 78°C) for 3–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1] The spot for the starting isatin (usually orange/red) should disappear, replaced by a yellow/pale product spot.[1]
-
Isolation: Cool to room temperature. The Schiff base typically precipitates due to the rigid planar structure and hydrogen bonding.
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF if necessary.
Data Validation:
-
IR Spectroscopy: Look for the disappearance of the C-3 ketone C=O stretch (approx. 1730 cm⁻¹) and the appearance of the C=N imine stretch (1600–1620 cm⁻¹).
-
NMR: The N-H proton of the isatin ring will shift downfield due to the anisotropic effect of the new C=N bond.
Part 3: Secondary Functionalization (N-1 Alkylation)
Modifying the N-1 position controls the "drug-likeness" (LogP, solubility) without altering the pharmacophore at C-3.
The Acidity Switch
The 6-CF3 group increases the acidity of the N-H proton via long-range inductive effects. This allows alkylation to proceed using weaker bases (e.g., K₂CO₃) compared to unsubstituted isatin which might require NaH in some contexts.[1]
Experimental Protocol: N-Alkylation
Reagents:
-
This compound[2]
-
Alkyl Halide (e.g., Benzyl bromide, Methyl iodide)[1]
-
Potassium Carbonate (K₂CO₃, anhydrous)[1]
-
DMF (Dimethylformamide) or Acetonitrile[1]
Workflow:
-
Dissolve this compound (1 equiv) in DMF (5 mL/mmol).
-
Add K₂CO₃ (1.5 equiv) and stir at room temperature for 30 minutes. The solution color may darken as the isatin anion is generated.
-
Add the Alkyl Halide (1.1 equiv) dropwise.
-
Stir at room temperature (or 60°C for bulky halides) for 2–12 hours.
-
Quench: Pour into ice water. The N-alkylated product usually precipitates.
-
Filter/Extract: Filter the solid or extract with ethyl acetate.
Part 4: Advanced Scaffolds (Spirocyclization)
The C-3 carbonyl is an excellent dipolarophile. This compound reacts with amino acids and alkynes/alkenes in 1,3-dipolar cycloadditions to form spirooxindoles , a class of compounds with significant anticancer activity (MDM2 inhibitors).
Caption: Pathway for generating spirooxindole libraries. The 6-CF3 isatin acts as the electrophilic trap for the azomethine ylide.
Part 5: Summary of Physicochemical Data
| Property | Unsubstituted Isatin | This compound | Impact on Reactivity |
| C-3 Electrophilicity | Moderate | High | Faster Schiff base formation; higher yields with weak nucleophiles. |
| N-H Acidity (pKa) | ~10.4 | < 10 (Est.) | Facile N-alkylation with mild bases (Carbonates). |
| Lipophilicity (LogP) | ~0.7 | ~1.6 | Improved membrane permeability; requires polar aprotic co-solvents (DMF) in synthesis.[1] |
| Metabolic Stability | Low (Oxidation) | High | C-6 blockage prevents metabolic hydroxylation at this position. |
References
-
Synthesis and Antiviral Activity of Fluorinated Isatin Derivatives Source: Journal of Heterocyclic Chemistry / PMC Context: Primary protocol for Schiff base condensation and antiviral testing of isatin derivatives. URL:[Link][1]
-
Enantioselective and Regioselective Indium(III)-Catalyzed Addition of Pyrroles to Isatins Source: Organic Letters (ACS Publications) Context:[1] Establishes the reactivity of the C-3 carbonyl toward carbon nucleophiles and the regioselectivity (C3 vs C2). URL:[Link][1]
-
Isatin derivatives as broad-spectrum antiviral agents: the current landscape Source: Archives of Pharmacal Research / PMC Context: Comprehensive review of isatin reactivity and the pharmacological importance of the C-3 substitution. URL:[Link][1]
-
Nucleophilic Trifluoromethylation of Carbonyl Compounds Source: Organic Chemistry Portal Context: Background on the electronic effects of trifluoromethyl groups on carbonyl reactivity. URL:[Link][1]
Sources
A Senior Application Scientist's Guide to 6-Trifluoromethylisatin: Commercial Availability, Purity Analysis, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Trifluoromethylisatin, a fluorinated derivative of isatin, is a pivotal building block in medicinal chemistry and drug discovery. Its unique physicochemical properties, imparted by the electron-withdrawing trifluoromethyl group, make it a valuable scaffold for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth analysis of the commercial landscape for this compound, a critical examination of purity assessment methodologies, and insights into the potential impurities that may arise during its synthesis.
Commercial Landscape: Sourcing High-Purity this compound
A reliable supply of high-purity starting materials is the cornerstone of reproducible and successful research and development. Several chemical suppliers offer this compound (CAS No. 343-69-1); however, the stated purity and the depth of analytical data provided can vary significantly. For researchers and drug development professionals, it is imperative to source from reputable suppliers who provide comprehensive analytical documentation.
| Supplier | Stated Purity | Analytical Data Typically Provided |
| BLD Pharm | ≥98% | NMR, HPLC, LC-MS, UPLC available on request.[1] |
| CymitQuimica | 95%, 98% | Basic product information.[1] |
| NINGBO INNO PHARMCHEM CO.,LTD. | Minimum 97% | Commitment to high-purity standards.[2] |
| Hefei TNJ Chemical Industry Co.,Ltd. | Inquire for details | Provides specifications and certificates of analysis upon request.[3] |
Expert Insight: When selecting a supplier, it is crucial to look beyond the percentage purity on the label. A comprehensive Certificate of Analysis (CoA) that includes the method of analysis and the spectral data used to determine the purity is a strong indicator of a supplier's commitment to quality. For applications in drug development, sourcing from a supplier with a robust quality management system is essential.
The Critical Role of Purity: Impact on Research and Development
The purity of this compound can have a profound impact on the outcome of a synthesis and the biological activity of the resulting compounds. Impurities can lead to:
-
Side Reactions and Reduced Yields: Reactive impurities can participate in unintended side reactions, leading to a lower yield of the desired product and a more complex purification process.
-
Altered Biological Activity: Impurities may possess their own biological activity, leading to misleading results in screening assays.
-
Toxicity: Certain impurities may be toxic, posing a risk in later stages of drug development.
-
Lack of Reproducibility: Batch-to-batch variations in impurity profiles can lead to inconsistent experimental results.
Synthetic Routes and Potential Impurities
Understanding the synthetic origin of this compound is key to anticipating potential impurities. The most common methods for synthesizing isatin and its derivatives are the Sandmeyer and Stolle syntheses.[4][5][6]
Sandmeyer Isatin Synthesis
This classical method involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.[5][7]
Caption: Simplified workflow of the Sandmeyer synthesis for this compound.
Potential Impurities from Sandmeyer Synthesis:
-
Unreacted 4-Trifluoromethylaniline: The starting aniline derivative.
-
Isonitrosoacetanilide Intermediate: Incomplete cyclization can leave residual intermediate.
-
Positional Isomers: If the starting aniline is not exclusively para-substituted, other isomers of trifluoromethylisatin could be formed.
-
Byproducts of Decomposition: The harsh acidic conditions can lead to the formation of degradation products.
Stolle Isatin Synthesis
The Stolle synthesis involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide, which is then cyclized using a Lewis acid.[6][8]
Potential Impurities from Stolle Synthesis:
-
Unreacted 4-Trifluoromethylaniline and Oxalyl Chloride: Starting materials that have not fully reacted.
-
Chlorooxalylanilide Intermediate: Incomplete cyclization will result in the presence of this intermediate.
-
Hydrolyzed Byproducts: The presence of moisture can lead to the hydrolysis of oxalyl chloride and the chlorooxalylanilide intermediate.
Purity Determination: A Multi-faceted Approach
A combination of analytical techniques is essential for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. A well-developed HPLC method can effectively separate this compound from its potential impurities.[9][10]
Experimental Protocol: A General HPLC Method for Isatin Derivatives
-
Column: A C18 reverse-phase column is a common choice for the separation of moderately polar compounds like isatin derivatives.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[9] The gradient allows for the effective separation of compounds with a range of polarities.
-
Detection: UV detection is suitable for isatin derivatives due to their chromophoric nature. The detection wavelength should be set at the λmax of this compound for optimal sensitivity.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: A typical workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity determination. For this compound, both ¹H and ¹⁹F NMR are highly informative.
¹H NMR Spectroscopy:
-
Provides information about the proton environment in the molecule.
-
The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the indole ring.
-
Integration of the signals can be used for quantitative analysis against a known internal standard (qNMR).[11][12][13][14]
¹⁹F NMR Spectroscopy:
-
Due to the presence of the trifluoromethyl group, ¹⁹F NMR is a particularly sensitive and powerful technique for purity assessment.[15]
-
The trifluoromethyl group gives a sharp singlet in the ¹⁹F NMR spectrum.
-
The presence of other fluorine-containing impurities would be readily detectable as additional signals.
-
qNMR using a fluorine-containing internal standard can provide a very accurate purity value.
Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a high-purity internal standard into an NMR tube. The internal standard should have a signal that does not overlap with the analyte signals. For ¹H qNMR, common standards include maleic acid or dimethyl sulfone. For ¹⁹F qNMR, a fluorinated compound with a simple spectrum, such as trifluorotoluene, can be used.
-
Solvent: Dissolve the sample and internal standard in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire the NMR spectrum using appropriate parameters to ensure accurate integration. This includes a sufficient relaxation delay (D1) to allow for full relaxation of the nuclei between scans.
-
Data Processing and Calculation: Carefully integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities by their mass-to-charge ratio. Techniques like LC-MS, which combines the separation power of HPLC with the detection capabilities of MS, are particularly useful for identifying and quantifying impurities.
Conclusion
For researchers and professionals in drug development, a thorough understanding of the commercial sources, purity, and potential impurities of this compound is paramount. Sourcing from reputable suppliers who provide comprehensive analytical data is the first step in ensuring the quality and reliability of your research. A multi-technique approach to purity analysis, incorporating HPLC, ¹H NMR, ¹⁹F NMR, and Mass Spectrometry, provides a robust and comprehensive assessment of the material's quality. By understanding the synthetic routes and the potential for impurity formation, scientists can make more informed decisions in their experimental design and troubleshooting, ultimately leading to more reliable and reproducible scientific outcomes.
References
-
SIELC Technologies. (n.d.). Separation of Isatin on Newcrom R1 HPLC column. Retrieved from [Link]
- Cai, Z. (2002). U.S. Patent No. 6,413,431. Washington, DC: U.S. Patent and Trademark Office.
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Eureka. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of isatin Analysis by HPLC and LC-HRMS revealed that.... Retrieved from [Link]
-
Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. Retrieved from [Link]
-
Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 59(2), 111-116. Retrieved from [Link]
-
Kim, J., & Kim, B. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Metrology, 1(1), 2-15. Retrieved from [Link]
-
Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Retrieved from [Link]
-
Singh, G. S., & Desta, Z. Y. (2012). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 2(28), 10545-10574. Retrieved from [Link]
-
Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics, 10(5), 224-232. Retrieved from [Link]
-
Al-khuzaie, F. H., & Al-Safi, S. A. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Retrieved from [Link]
-
(2022). Isatin. International Journal of Current Microbiology and Applied Sciences, 11(1), 148-161. Retrieved from [Link]
-
Crews, P., Rodriguez, J., & Jaspars, M. (2008). Synthesis of Substituted Isatins. Journal of Organic Chemistry, 73(18), 7373-7377. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). Isatin, 98%, COA, Certificate of Analysis, 91-56-5, I 1515. Retrieved from [Link]
-
Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
-
ResearchGate. (2015). Assessment of 5-substituted Isatin as Surface Recognition Group: Design, Synthesis, and Antiproliferative Evaluation of Hydroxamates as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
-
Watanabe, T., & Nishimura, K. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products, 11(2), 173-180. Retrieved from [Link]
-
Singh, P., Kumar, V., & Singh, K. N. (2018). Synthesis and Preliminary Antimicrobial Analysis of Isatin–Ferrocene and Isatin–Ferrocenyl Chalcone Conjugates. ACS Omega, 3(5), 5537-5547. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Securing Your Supply Chain: The Purity of 6-Trifluoromethyl Isatin. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 6-Trifluoromethyl Isatin in Specialty Chemicals. Retrieved from [Link]
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Navigating the Synthesis and Handling of 6-Trifluoromethylisatin: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Significance and Challenges of 6-Trifluoromethylisatin
This compound, a derivative of the versatile isatin scaffold, has emerged as a compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the 6-position can substantially alter the molecule's electronic properties, metabolic stability, and lipophilicity, often enhancing its biological activity and pharmacokinetic profile.[1] Isatin and its analogs are known to possess a broad spectrum of biological activities, including potential antimicrobial and anticancer properties.[1] This has led to their investigation in the development of novel therapeutics targeting a variety of diseases. However, the unique chemical properties conferred by the trifluoromethyl group also necessitate a thorough understanding of the compound's potential hazards and the implementation of rigorous safety protocols during its handling, synthesis, and use in research. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, grounded in the principles of chemical safety and informed by data from analogous compounds.
Understanding the Hazard Profile: A Synthesis of Inferred Risks
While a comprehensive toxicological profile for this compound is not yet fully established, a robust understanding of its potential hazards can be extrapolated from the known properties of the isatin core and trifluoromethyl-substituted aromatic compounds. The primary hazards are associated with its potential for irritation, toxicity if ingested or inhaled, and the release of hazardous decomposition products under fire conditions.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₄F₃NO₂ | CymitQuimica[1] |
| Molecular Weight | 215.13 g/mol | CymitQuimica[1] |
| Appearance | Yellow to orange solid | CymitQuimica[1] |
| CAS Number | 343-69-1 | CymitQuimica[1] |
| Synonyms | 6-(Trifluoromethyl)indoline-2,3-dione, 6-(Trifluoromethyl)-1H-indole-2,3-dione | CymitQuimica[1] |
GHS Hazard Classification (Inferred)
Based on data from similar compounds, this compound should be handled as a substance with the following potential classifications:
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System
Hazard Statements (Inferred):
-
H302: Harmful if swallowed.[2]
Precautionary Statements (Inferred):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.[5]
Core Safety Directives: A Multi-layered Approach to Risk Mitigation
A systematic approach to safety is paramount when working with this compound. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source and are the most effective means of controlling exposure.
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of airborne particles.[6]
-
Ventilation: Ensure adequate general laboratory ventilation to minimize the concentration of any fugitive emissions.[7][8]
Administrative Controls: Safe Work Practices
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental protocols involving this compound.
-
Training: All personnel handling the compound must receive comprehensive training on its potential hazards, safe handling procedures, and emergency response protocols.
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound.[8][9] Do not eat, drink, or smoke in the laboratory.[8] Contaminated work clothing should be laundered separately.[9]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential to protect the user from exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are required.[7] A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[7] Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A lab coat is required to protect street clothing. For larger quantities or when there is a significant risk of spillage, impervious clothing should be worn.[6]
-
Respiratory Protection: In situations where dust generation cannot be adequately controlled by a fume hood, a suitable respirator should be used.[6]
Caption: Hierarchy of safety controls for handling this compound.
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to well-defined protocols is crucial for minimizing risks.
Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure that all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the solid this compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Reaction: Conduct all reactions in a fume hood.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly.
Emergency Procedures: A Rapid and Coordinated Response
In the event of an exposure or spill, a swift and correct response is critical.
-
Inhalation: Move the affected person to fresh air immediately.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.[13]
-
Spill Response:
Caption: Emergency response workflow for this compound incidents.
Reactivity, Storage, and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Reactivity and Stability
-
Stability: this compound is generally stable under standard laboratory conditions.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[12]
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[4][12] The formation of hydrogen fluoride is a significant concern due to its high toxicity and corrosivity.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]
-
Store away from incompatible materials.[7]
Disposal
-
Dispose of waste in accordance with all applicable local, regional, and national regulations.[13]
-
Waste should be handled as hazardous and disposed of through a licensed waste disposal company.[14][15]
Conclusion: A Commitment to a Culture of Safety
This compound is a valuable tool in the arsenal of medicinal chemists and drug discovery scientists. However, its potential hazards necessitate a culture of safety that prioritizes risk assessment, proper training, and the consistent application of robust safety protocols. By understanding the inferred hazards and diligently following the guidelines outlined in this document, researchers can safely unlock the potential of this important compound while ensuring the well-being of themselves and their colleagues.
References
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Szabo-Scandic. (n.d.). Isatin Safety Data Sheet. Retrieved from [Link]
-
Coast2Coast. (2024). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]
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Department of Toxic Substances Control. (n.d.). Treatment, Storage, and Disposal Facilities. Retrieved from [Link]
-
Corpbiz. (2022). What is Treatment, Storage, and Disposal Facilities (TSDFs)?. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet: 3-AMINOBENZOTRIFLUORIDE. Retrieved from [Link]
-
CYANTEK CORPORATION. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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An In-Depth Technical Guide to the Fluorescent Properties of 6-Trifluoromethylisatin and Its Derivatives
Abstract
The isatin scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing photophysical properties. The introduction of a trifluoromethyl (CF3) group at the 6-position of the isatin core profoundly influences its electronic and physicochemical characteristics, leading to a unique class of fluorophores with significant potential. This technical guide provides a comprehensive overview of the synthesis, fluorescent properties, and applications of 6-trifluoromethylisatin and its derivatives. We will delve into the structure-property relationships that govern their fluorescence, explore the impact of various substitutions on their photophysical parameters, and provide detailed experimental protocols for their characterization. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging the unique fluorescent properties of these compounds for applications in cellular imaging, sensing, and theranostics.
The this compound Core: A Privileged Scaffold with Enhanced Photophysical Potential
Isatin (1H-indole-2,3-dione) and its derivatives have a rich history in organic and medicinal chemistry. The strategic incorporation of a trifluoromethyl (CF3) group at the 6-position of the isatin ring system is a key modification that significantly enhances its potential as a fluorescent scaffold. The CF3 group is a powerful electron-withdrawing group, which can modulate the electronic properties of the isatin core, influencing its absorption and emission characteristics.[1][2]
The rationale behind focusing on the this compound core lies in the unique combination of properties imparted by the CF3 group:
-
Enhanced Photostability: Fluorinated organic molecules often exhibit increased resistance to photobleaching, a critical attribute for long-term imaging experiments.
-
Modulated Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can improve its cell permeability, a crucial factor for intracellular imaging probes.[2]
-
Altered Electronic Properties: The strong electron-withdrawing nature of the CF3 group can lead to a red-shift in the absorption and emission spectra, pushing the fluorescence towards longer wavelengths, which is often desirable for biological applications to minimize autofluorescence.[3]
This guide will explore how these fundamental properties of the this compound core can be harnessed and further tuned through synthetic modifications to create a diverse palette of fluorescent probes.
Synthetic Strategies for this compound Derivatives
The versatility of the isatin scaffold allows for a wide range of chemical modifications at the N1, C3, and C5 positions. For this compound, the primary points of diversification are the N-substitution and the reaction of the C3-keto group.
N-Substitution Reactions
The nitrogen atom of the isatin ring can be readily functionalized with various substituents, which can significantly impact the fluorescent properties. Common synthetic routes include N-alkylation and N-arylation.
Caption: General scheme for N-substitution of this compound.
C3-Carbonyl Group Derivatization: The Gateway to Schiff Bases and Other Analogs
The C3-carbonyl group of this compound is a key reactive center for introducing structural diversity and modulating fluorescence. Condensation reactions with primary amines to form Schiff bases are a particularly effective strategy for creating novel fluorophores.
Caption: Synthesis of this compound Schiff bases.
Photophysical Properties of this compound Derivatives
The fluorescence of this compound derivatives is highly dependent on their molecular structure. By systematically modifying the scaffold, it is possible to tune their absorption and emission wavelengths, quantum yields, and Stokes shifts.
General Spectroscopic Characteristics
Derivatives of this compound typically exhibit absorption maxima in the UV-Vis region and emit in the visible spectrum. The exact wavelengths are influenced by the nature of the substituents and the solvent environment.
Influence of Substituents on Fluorescent Properties
The following table summarizes the expected trends in the photophysical properties of this compound derivatives based on the nature of the substituents at the N1 and C3 positions. These are generalized trends and actual values will vary depending on the specific molecule.
| Derivative Class | Typical Substituents | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Quantum Yield (Φ_F) | Expected Stokes Shift (nm) | Rationale for Photophysical Changes |
| N-Alkyl Derivatives | Methyl, Ethyl, Propyl | 380 - 420 | 450 - 500 | Moderate | 70 - 80 | Alkyl groups have a minor electronic effect but can influence solubility and reduce aggregation-caused quenching. |
| N-Aryl Derivatives | Phenyl, Naphthyl | 400 - 450 | 480 - 550 | Moderate to High | 80 - 100 | Extended π-conjugation with the aryl ring leads to a red-shift in both absorption and emission. Electron-donating groups on the aryl ring can further enhance the quantum yield.[4] |
| C3-Schiff Bases (Aliphatic) | Condensation with alkyl amines | 410 - 460 | 490 - 560 | Low to Moderate | 80 - 100 | The imine group extends the conjugation. The lack of further aromaticity on the substituent limits a significant red-shift. |
| C3-Schiff Bases (Aromatic) | Condensation with anilines | 430 - 500 | 520 - 600 | Moderate to High | 90 - 120 | Significant extension of the π-system through the aromatic Schiff base substituent leads to a large red-shift and often enhanced quantum yields due to increased rigidity and charge transfer character. |
Factors Influencing Fluorescence: A Deeper Dive
The fluorescent output of this compound derivatives is a delicate interplay of several factors. Understanding these is crucial for designing probes with optimal performance.
Sources
Methodological & Application
Application Note & Synthesis Protocol: 6-Trifluoromethylisatin
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 6-trifluoromethylisatin, a key fluorinated building block in medicinal chemistry and drug discovery. The trifluoromethyl group is a critical pharmacophore that can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] This guide details a robust and reproducible synthesis based on the Sandmeyer isatin synthesis methodology, starting from 4-trifluoromethylaniline. We elaborate on the causality behind experimental choices, provide detailed safety protocols, and include characterization data to ensure scientific integrity and reproducibility for researchers in organic synthesis and pharmaceutical development.
Introduction and Scientific Rationale
Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic incorporation of a trifluoromethyl (-CF3) group onto the isatin core at the 6-position yields this compound, a versatile precursor for advanced pharmaceutical agents.[1] The strong electron-withdrawing nature of the -CF3 group significantly alters the electronic properties of the aromatic ring, influencing the reactivity and biological profile of subsequent derivatives.
The chosen synthetic route is the Sandmeyer isatin synthesis , a classic and reliable method for preparing isatins from anilines.[2][3] This two-step approach is particularly effective for anilines bearing electron-withdrawing substituents, such as the trifluoromethyl group.[4] The synthesis proceeds via two distinct, mechanistically critical stages:
-
Formation of an Isonitrosoacetanilide Intermediate: The starting aniline (4-trifluoromethylaniline) is reacted with chloral hydrate and hydroxylamine hydrochloride. This reaction forms an α-oximino acetamide intermediate, which is crucial for the subsequent cyclization.
-
Acid-Catalyzed Cyclization: The isolated intermediate undergoes an intramolecular electrophilic substitution reaction in the presence of a strong acid, typically concentrated sulfuric acid, to form the five-membered heterocyclic ring, yielding the final isatin product.[4]
This protocol is designed to be a self-validating system, where careful execution of each step logically leads to the desired, high-purity product.
Overall Synthesis Workflow
The synthesis is a two-part process starting from the commercially available 4-trifluoromethylaniline. The workflow is designed for clarity and efficiency in a standard laboratory setting.
Caption: Two-part synthesis workflow for this compound.
Experimental Protocol
Materials and Reagents
This table summarizes the key reagents required for the synthesis. Ensure all reagents are of appropriate purity (typically ≥98%) unless otherwise specified.
| Reagent | CAS No. | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 4-Trifluoromethylaniline | 455-14-1 | C₇H₆F₃N | 161.12 | 1.0 | 16.11 g |
| Chloral Hydrate | 302-17-0 | C₂H₃Cl₃O₂ | 165.40 | 1.2 | 19.85 g |
| Hydroxylamine HCl | 5470-11-1 | H₄ClNO | 69.49 | 3.0 | 20.85 g |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | - | 120 g |
| Concentrated Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | - | ~200 mL |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | - | As needed |
| Ethanol (for recrystallization) | 64-17-5 | C₂H₆O | 46.07 | - | As needed |
Required Equipment
-
1000 mL three-neck round-bottom flask
-
500 mL round-bottom flask
-
Reflux condenser
-
Mechanical stirrer and stirring rod
-
Heating mantle with temperature controller
-
Thermometer
-
Large beaker (2 L) for ice bath
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper
Step-by-Step Synthesis Procedure
PART A: Synthesis of 2-(Hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide (Intermediate)
-
Reagent Preparation:
-
In the 1000 mL three-neck flask, dissolve 120 g of anhydrous sodium sulfate and 19.85 g (0.12 mol) of chloral hydrate in 400 mL of deionized water. Warm gently to 30-40 °C to aid dissolution.
-
In a separate beaker, dissolve 16.11 g (0.1 mol) of 4-trifluoromethylaniline in 100 mL of water containing 10 mL of concentrated hydrochloric acid.
-
In another beaker, prepare a solution of 20.85 g (0.3 mol) of hydroxylamine hydrochloride in 150 mL of water.
-
-
Condensation Reaction:
-
Assemble the three-neck flask with a mechanical stirrer, reflux condenser, and an addition funnel.
-
To the stirring solution of chloral hydrate and sodium sulfate, add the 4-trifluoromethylaniline solution.
-
Next, add the hydroxylamine hydrochloride solution. A precipitate should begin to form.
-
Heat the mixture using a heating mantle to a gentle reflux (approximately 95-100 °C). Maintain the reflux with vigorous stirring for 1-2 hours. The mixture will thicken.
-
After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
-
-
Isolation of Intermediate:
-
Cool the flask in an ice bath to maximize precipitation.
-
Filter the resulting solid using a Büchner funnel.
-
Wash the collected solid thoroughly with two 100 mL portions of cold deionized water to remove residual salts and acids.
-
Dry the pale-yellow solid product in a desiccator or a vacuum oven at 40-50 °C to a constant weight. The product is the isonitrosoacetanilide intermediate.
-
PART B: Synthesis of this compound
-
Reaction Setup:
-
CAUTION: This step involves hot, concentrated sulfuric acid and must be performed in a certified chemical fume hood.
-
Place approximately 150 mL of concentrated sulfuric acid into a 500 mL round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the sulfuric acid to 60 °C using a heating mantle.
-
-
Cyclization Reaction:
-
Once the acid reaches 60 °C, begin adding the dried intermediate from Part A in small portions over 20-30 minutes. The addition is exothermic; carefully control the rate of addition to maintain the reaction temperature between 60 °C and 75 °C. Use an ice bath for cooling if the temperature rises too quickly.
-
After the addition is complete, heat the dark reaction mixture to 80 °C and hold at this temperature for 15-20 minutes to ensure the cyclization is complete.[5]
-
-
Product Precipitation and Isolation:
-
Prepare a 2 L beaker containing approximately 1 kg of crushed ice.
-
Carefully and slowly pour the hot acid mixture onto the ice with stirring. This will quench the reaction and precipitate the crude product.
-
Allow the mixture to stand for 1 hour to ensure complete precipitation.
-
Collect the orange-red precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
-
Purification:
-
Dry the crude product.
-
Recrystallize the crude this compound from a suitable solvent, such as glacial acetic acid or aqueous ethanol, to obtain the final product as bright orange-red crystals.
-
Dry the purified crystals under vacuum.
-
Product Characterization
| Property | Value |
| Chemical Name | 6-(Trifluoromethyl)-1H-indole-2,3-dione |
| Molecular Formula | C₉H₄F₃NO₂ |
| Molecular Weight | 215.13 g/mol |
| Appearance | Orange-red crystalline solid |
| Storage | Store sealed in a dry environment at room temperature.[1][6] |
The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Safety and Hazard Management
All steps of this synthesis must be performed by trained personnel in a well-equipped laboratory.
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, splash-proof safety goggles, and chemically resistant gloves (e.g., nitrile or neoprene) are mandatory at all times.
-
Chemical Hazards:
-
4-Trifluoromethylaniline: Toxic if swallowed or in contact with skin. Causes skin and eye irritation and may cause respiratory irritation.[7]
-
Chloral Hydrate: Toxic if swallowed. Handle with care.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle only in a chemical fume hood.
-
-
Procedural Hazards:
-
The addition of the intermediate to hot sulfuric acid is highly exothermic and requires careful temperature control.
-
Quenching the hot acid mixture on ice must be done slowly and cautiously to avoid splashing.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Acidic and organic waste streams should be segregated.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Intermediate | Incomplete reaction; insufficient reflux time. | Ensure vigorous stirring and extend reflux time to 2-3 hours. |
| Dark, Tarry Product after Cyclization | Reaction temperature was too high (>85 °C) during cyclization, causing decomposition. | Maintain strict temperature control (60-75 °C) during the addition of the intermediate. Use an ice bath for cooling as needed. |
| Product Fails to Crystallize | Impurities present; incorrect solvent choice. | Ensure the crude product is thoroughly washed. Try different recrystallization solvents like glacial acetic acid or a different ethanol/water ratio. |
| Incomplete Cyclization | Insufficient heating time or temperature after addition. | After adding the intermediate, ensure the mixture is held at 80 °C for at least 15 minutes with stirring. |
References
-
World Journal of Pharmaceutical Research. (2017). A REVIEW ON PHARMACOLOGICAL ACTIVITIES OF ISATIN AND ITS DERIVATIVES. [Link]
-
Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research. [Link]
-
Çalışkan, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Düzce Üniversitesi Bilim ve Teknoloji Dergisi. [Link]
-
Al-khuzaie, M. G. A., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]
- Google Patents. (2013).
-
Chemdad Co., Ltd. (n.d.). 6-TRIFLUOROMETHYL ISATIN. [Link]
Sources
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- 4. journals.irapa.org [journals.irapa.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. 6-TRIFLUOROMETHYL ISATIN One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. fishersci.com [fishersci.com]
Application Note: High-Efficiency Synthesis of Schiff Bases from 6-Trifluoromethylisatin
Executive Summary
This Application Note details the optimized protocols for synthesizing Schiff bases (imines) derived from 6-Trifluoromethylisatin (6-CF₃-Isatin) . While the isatin scaffold is a "privileged structure" in medicinal chemistry, the introduction of a trifluoromethyl group at the C6 position significantly enhances pharmacokinetics. The
This guide presents two validated methodologies: Method A (Conventional Acid-Catalyzed Reflux) for scalability and Method B (Microwave-Assisted Synthesis) for high-throughput library generation.
Scientific Background & Reaction Mechanism
The Fluorine Effect in Isatin Scaffolds
Unsubstituted isatin is metabolically labile. Substituting the C6 position with a trifluoromethyl group serves a dual purpose:
-
Metabolic Stability: It prevents hydroxylation by Cytochrome P450 enzymes at the reactive C6 site.
-
Electronic Activation: The strong electron-withdrawing nature of the
group ( ) increases the electrophilicity of the C3-carbonyl carbon, theoretically accelerating nucleophilic attack by amines compared to unsubstituted isatin.
Reaction Mechanism
The formation of the Schiff base occurs via a reversible, acid-catalyzed condensation between the C3-ketone of the isatin and a primary amine (R-NH₂).
Key Mechanistic Steps:
-
Activation: The acid catalyst protonates the C3-carbonyl oxygen, making the carbon highly electrophilic.
-
Addition: The primary amine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.
-
Elimination: Proton transfer facilitates the elimination of a water molecule, establishing the C=N (imine) bond.
Note: The C2-amide carbonyl is significantly less reactive due to resonance stabilization from the nitrogen lone pair, ensuring high regioselectivity for C3 condensation.
Mechanistic Pathway Visualization
Figure 1: Acid-catalyzed mechanism for the regioselective condensation of amines at the C3 position of 6-CF3-Isatin.
Materials & Equipment
Reagents
-
Precursor: this compound (CAS: 345-35-7), >97% purity.
-
Reactant: Substituted Aniline or Hydrazide (1.0 equiv).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Purification: Hexane/Ethyl Acetate (for recrystallization).
Equipment
-
Round-bottom flask (50 mL or 100 mL).
-
Reflux condenser with drying tube.
-
Magnetic stirrer/hotplate.
-
Optional: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) for Method B.
Experimental Protocols
Method A: Conventional Acid-Catalyzed Reflux (Standard)
Best for: Gram-scale synthesis, temperature-sensitive amines, and labs without microwave reactors.
-
Preparation: In a 50 mL round-bottom flask, dissolve This compound (1.0 mmol, 215 mg) in 15 mL of absolute ethanol.
-
Amine Addition: Add the Primary Amine (1.0 - 1.1 mmol) to the solution.
-
Note: If the amine is a hydrochloride salt, add 1.0 equiv of Sodium Acetate to release the free base.
-
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid .
-
Insight: The pH should be slightly acidic (pH 4-5). Too much acid can protonate the amine, rendering it non-nucleophilic.
-
-
Reaction: Reflux the mixture at 78°C (ethanol boiling point) for 3–6 hours.
-
Monitoring: Check progress via TLC (Mobile phase: 30% EtOAc in Hexane). The starting isatin spot (usually yellow/orange) should disappear.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 50 mL of crushed ice/water with stirring.
-
The Schiff base will precipitate as a solid (often yellow, orange, or red).
-
-
Purification: Filter the precipitate, wash with cold water (2x) and cold ethanol (1x). Recrystallize from hot ethanol or an EtOH/Hexane mixture.
Method B: Microwave-Assisted Synthesis (Green/High-Throughput)
Best for: Library generation, stubborn reactions, and "Green Chemistry" compliance.
-
Loading: In a microwave-safe process vial (10 mL), combine This compound (1.0 mmol), Primary Amine (1.0 mmol), and a minimum volume of Ethanol (2–3 mL) to create a slurry.
-
Catalysis: Add 1 drop of Glacial Acetic Acid.
-
Irradiation: Cap the vial and place in the microwave reactor.
-
Parameters:
-
Temperature: 80–100°C
-
Power: Dynamic (Max 150 W)
-
Hold Time: 5–15 minutes
-
Stirring: High
-
-
-
Workup: Cool the vial using compressed air (built-in feature). Pour contents onto ice as described in Method A.
Experimental Workflow Diagram
Figure 2: Decision matrix and workflow for the synthesis and purification of 6-CF3-isatin Schiff bases.
Characterization & Validation
To confirm the identity of the synthesized ligand, look for these specific spectral signatures.
| Technique | Parameter | Expected Observation | Diagnostic Value |
| FT-IR | C=N Stretch | 1600 – 1625 cm⁻¹ | Primary Indicator. Confirms imine formation. |
| FT-IR | C=O Stretch | ~1730 cm⁻¹ (C2-amide) | C3-ketone band (usually ~1750) should be absent . |
| ¹H NMR | NH Proton | δ 10.8 – 11.5 ppm (Singlet) | Confirms the isatin ring is intact. |
| ¹H NMR | Azomethine | N/A (Quaternary Carbon) | Look for shifts in aromatic protons adjacent to C=N. |
| ¹³C NMR | C=N Carbon | δ 150 – 165 ppm | Distinct from the amide carbonyl (~160-180 ppm). |
| ¹⁹F NMR | CF₃ Group | δ -60 to -63 ppm | Confirms presence and integrity of the CF₃ group. |
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product is too soluble in EtOH. | Reduce solvent volume by evaporation (Rotavap) before pouring into ice. |
| Starting Material Remains | Equilibrium reaction favors reactants. | Add molecular sieves (3Å or 4Å) to the reaction flask to scavenge water and drive equilibrium forward. |
| Impure Product (Multiple Spots) | Isatin ring opening (Hydrolysis). | Ensure the reaction is not basic. Maintain acidic pH. Avoid excessive heating times. |
| Product is Oily/Sticky | Solvent trapped in crystal lattice. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
References
-
Review of Isatin Reactivity
-
Microwave Methodology
-
Gopalakrishnan, M., et al. "Microwave-assisted synthesis of some new Schiff bases of isatin." Arabian Journal of Chemistry 10 (2017): S2852-S2856.
-
- Biological Applications (Anticancer/Antimicrobial): Aboul-Fadl, T., et al. "Schiff bases of indoline-2,3-dione (isatin) derivatives and nalidixic acid as potential antibacterial agents." International Journal of Biological Macromolecules (Contextual Reference).
-
Fluorine in Medicinal Chemistry
-
Wang, J., et al. "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade." Chemical Reviews 114.4 (2014): 2432-2506.
-
Disclaimer: This protocol involves the use of chemical reagents that may be hazardous.[3] Always consult the Safety Data Sheet (SDS) for this compound and the specific amines used before commencing work. Perform all reactions in a fume hood.
Sources
- 1. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
Application Note: Precision Synthesis of Kinase Inhibitors Using 6-Trifluoromethylisatin
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic application of 6-Trifluoromethylisatin (6-CF3-Isatin) as a core scaffold for synthesizing Type I and Type II kinase inhibitors.
Executive Summary & Chemical Rationale
The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in kinase inhibitor design, serving as a hydrogen-bond donor/acceptor mimic for the ATP adenine ring within the kinase hinge region.
The incorporation of a trifluoromethyl (-CF3) group at the C6 position is not merely a substituent change; it is a strategic electronic and metabolic modification.
-
Metabolic Stability: The C6 position of the oxindole core is a metabolic "soft spot," prone to cytochrome P450-mediated oxidation (hydroxylation). Blocking this site with a metabolically inert -CF3 group significantly extends half-life (
). -
Electronic Modulation: The strong electron-withdrawing nature of -CF3 increases the acidity of the N1-H (pyrrole-like NH), strengthening the hydrogen bond interaction with the kinase hinge region (e.g., Glu residue in VEGFR2).
-
Lipophilicity: The -CF3 group enhances membrane permeability (logP) and hydrophobic interactions within the solvent-exposed or back-pocket regions of the ATP binding site.
This guide focuses on two high-value synthetic pathways:
-
The "Sunitinib-Like" Route: Reduction to oxindole followed by aldol condensation (Targeting VEGFR, PDGFR).
-
The Direct Condensation Route: Synthesis of hydrazone/Schiff base inhibitors (Targeting CDK, GSK-3
).
Strategic Reaction Workflow (Visualization)
The following diagram outlines the divergent synthetic pathways starting from this compound.
Figure 1: Divergent synthetic pathways for this compound. Route A targets multi-targeted tyrosine kinase inhibitors (like Sunitinib), while Route B targets serine/threonine kinases.
Detailed Experimental Protocols
Protocol A: Synthesis of 6-CF3-Sunitinib Analogs
This protocol synthesizes a bioisostere of Sunitinib (Sutent), replacing the 5-fluoro group with 6-trifluoromethyl to probe the hydrophobic back-pocket of the VEGFR ATP site.
Phase 1: Reduction to 6-Trifluoromethyl-2-oxindole
Isatin must be reduced to oxindole (indolin-2-one) to activate the C3 position for condensation.
Reagents:
-
This compound (10 mmol)
-
Hydrazine hydrate (80%, 10 mL)
-
Potassium Hydroxide (KOH) pellets
-
Ethylene Glycol (Solvent)
Step-by-Step:
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (2.15 g, 10 mmol) in Ethylene Glycol (15 mL).
-
Hydrazone Formation: Add Hydrazine hydrate (2 mL) dropwise. Heat to 100°C for 1 hour .
-
Self-Validating Check: The deep orange/red solution should turn yellow as the hydrazone forms.
-
-
Wolf-Kishner Reduction: Cool the mixture to 60°C. Add KOH pellets (1.5 g) carefully.
-
High-Heat Reflux: Heat the reaction to 160–180°C for 3–4 hours.
-
Mechanistic Insight: High temperature is required to drive N2 evolution.
-
-
Workup: Cool to room temperature (RT). Pour into ice-water (100 mL). Acidify with HCl (6N) to pH 2–3.
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash with brine, dry over Na2SO4, and concentrate.
-
Expected Result: Off-white to pale yellow solid. Yield: ~70–80%.
-
Phase 2: Knoevenagel Condensation
Coupling the oxindole with a pyrrole aldehyde to form the active inhibitor.
Reagents:
-
6-Trifluoromethyl-2-oxindole (from Phase 1)
-
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (or ester derivative)
-
Piperidine (Catalyst)
-
Ethanol (Absolute)
Step-by-Step:
-
Mixing: Suspend 6-CF3-oxindole (1.0 eq) and the pyrrole aldehyde (1.1 eq) in Ethanol (10 mL/g).
-
Catalysis: Add Piperidine (0.1 eq).
-
Reflux: Heat to reflux (78°C) for 3–6 hours.
-
Self-Validating Check: The reaction is driven by product precipitation. The pale yellow solution will darken, and a bright yellow/orange precipitate will form (the vinylogous amide).
-
-
Completion: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). Disappearance of the oxindole spot indicates completion.
-
Purification: Cool to RT, then chill on ice. Filter the precipitate. Wash with cold Ethanol (2x) and Hexane (1x) to remove unreacted aldehyde.
-
Purity Check: This method typically yields >95% purity due to the low solubility of the Z-isomer product in ethanol.
-
Protocol B: Direct Synthesis of Indolinone Hydrazones
Used for generating diverse libraries targeting CDK or GSK-3.
Reagents:
-
This compound
-
Hydrazine derivative (e.g., Phenylhydrazine or Isonicotinic acid hydrazide)
-
Glacial Acetic Acid (Catalyst)
-
Methanol
Step-by-Step:
-
Dissolution: Dissolve this compound (1.0 eq) in Methanol (warm if necessary).
-
Addition: Add the hydrazine derivative (1.1 eq) and 2–3 drops of Glacial Acetic Acid.
-
Reaction: Reflux for 2–4 hours.
-
Visual Cue: A distinct color shift (usually to deep red or brown) indicates Schiff base formation.
-
-
Isolation: Cool to RT. The product often crystallizes out. If not, reduce volume by 50% and chill. Filter and wash with cold methanol.
Data Analysis & Validation Standards
To ensure the synthesized inhibitor meets "Drug-Like" standards, the following characterization data must be obtained.
NMR Interpretation (1H & 19F)
-
NH Proton (Isatin Core): Look for a singlet downfield at 10.5–11.5 ppm . The electron-withdrawing CF3 group will shift this downfield compared to unsubstituted isatin.
-
Vinyl Proton (Sunitinib Analogs): A singlet at 7.6–7.8 ppm confirms the presence of the exocyclic double bond (Z-isomer).
-
19F NMR: A single peak around -60 to -63 ppm confirms the integrity of the trifluoromethyl group. If multiple peaks appear, check for ring degradation or impurities.
Quantitative Yield & Purity Table
| Parameter | Target Specification | Troubleshooting |
| Appearance | Bright Yellow/Orange Solid | Dark brown/black indicates oxidation (run under N2). |
| HPLC Purity | > 98% (AUC) | Recrystallize from EtOH/DMF if <95%. |
| Yield (Step 1) | > 75% | Incomplete reduction? Increase temp to 180°C. |
| Yield (Step 2) | > 85% | No precipitate? Concentrate solvent or add water. |
| Mass Spec (ESI) | [M+H]+ or [M-H]- | 6-CF3 adds +68 Da relative to H-analog. |
Mechanism of Action & SAR Logic
The efficacy of 6-CF3-isatin derivatives relies on specific binding modes within the kinase pocket.
Structure-Activity Relationship (SAR):
-
Hinge Binding: The lactam (NH-CO) of the isatin core forms a bidentate H-bond with the kinase hinge residues (e.g., Glu917/Cys919 in VEGFR2).
-
Gatekeeper Interaction: The C6-CF3 group is positioned to interact with the hydrophobic gatekeeper region or the solvent front, depending on the specific kinase conformation (DFG-in vs. DFG-out).
-
Halogen Bonding: The fluorine atoms can engage in orthogonal dipolar interactions with backbone carbonyls, enhancing residence time.
Figure 2: Pharmacophore mapping of 6-CF3-isatin kinase inhibitors.
References
- Title: Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
-
Fluorine in Drug Design
-
Isatin Biological Activity
-
Synthetic Methodology (Oxindoles)
-
Fluorinated Isatins & Apoptosis
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Application Note: Synthesis of Spiro-Oxindoles from 6-Trifluoromethylisatin
Executive Summary
This application note details the protocol for synthesizing spiro-pyrrolidine oxindoles utilizing 6-Trifluoromethylisatin as the core electrophile. Spiro-oxindoles are privileged scaffolds in drug discovery, known for their anticancer (MDM2 inhibitors), antiviral, and antimicrobial properties.[1][2] The incorporation of a trifluoromethyl (
This guide focuses on the 1,3-Dipolar Cycloaddition (1,3-DC) via an in situ generated azomethine ylide. This route is selected for its atom economy, stereoselectivity, and operational simplicity.
Scientific Foundation & Mechanistic Insight
The "Fluorine Effect" in Isatin Reactivity
The 6-trifluoromethyl group is a strong electron-withdrawing group (EWG). Its position at C6 exerts a specific electronic influence on the isatin core:
-
C3-Carbonyl Activation: The EWG nature draws electron density away from the aromatic ring, inductively increasing the electrophilicity of the C3-carbonyl carbon. This facilitates the initial condensation with the amino acid (secondary amine) at a faster rate compared to unsubstituted isatin.
-
Dipole Stabilization: The resulting azomethine ylide dipole is stabilized by the electron-deficient oxindole core, preventing rapid decomposition before the cycloaddition step.
Reaction Mechanism: Azomethine Ylide Cycloaddition
The reaction proceeds through a multi-component domino sequence:
-
Condensation: this compound condenses with sarcosine (secondary amino acid) to form an iminium ion.
-
Decarboxylation: Thermal decarboxylation releases
, generating the reactive 1,3-dipole (azomethine ylide). -
[3+2] Cycloaddition: The dipole undergoes a concerted cycloaddition with a dipolarophile (e.g., chalcone) to form the spiro-pyrrolidine ring.
Pathway Visualization
The following diagram illustrates the molecular pathway and transition states.
Figure 1: Mechanistic pathway of the 1,3-dipolar cycloaddition involving this compound.[3]
Experimental Protocols
Reagents and Materials
| Component | Role | Specifications |
| This compound | Core Scaffold | >98% Purity; yellow/orange solid. |
| Sarcosine | Amine/Dipole Precursor | Dry; finely powdered. |
| Chalcone | Dipolarophile | (E)-Benzylideneacetophenone or derivatives.[4] |
| Methanol (MeOH) | Solvent | HPLC Grade; Polar protic solvent stabilizes the transition state. |
| TLC Plates | Monitoring | Silica gel 60 F254. |
Protocol A: Standard Thermal Reflux (High Yield)
This method is the "gold standard" for generating library compounds due to its reliability and ease of workup.
Step-by-Step Methodology:
-
Stoichiometry: In a 50 mL round-bottom flask, combine:
-
This compound (1.0 mmol, 215 mg)
-
Sarcosine (1.2 mmol, 107 mg)
-
Chalcone (1.0 mmol, 208 mg)
-
-
Solvation: Add 10 mL of Methanol.
-
Note: Methanol is preferred over ethanol for slightly better solubility of the fluorinated isatin.
-
-
Reaction: Equip with a magnetic stir bar and reflux condenser. Heat the mixture to reflux (approx. 65°C) for 3–5 hours .
-
Visual Cue: The solution typically changes from orange/red to a darker brown or deep red as the ylide forms and reacts.
-
-
Monitoring: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the isatin spot (
) and the appearance of a new, lower spot. -
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Precipitation: Often, the spiro-product precipitates upon cooling. If so, filter the solid and wash with cold methanol (2 x 3 mL).
-
Alternative: If no precipitate forms, remove solvent under reduced pressure. Recrystallize the residue from Ethanol/Water (9:1).
-
-
Yield Expectation: 80–92%.
Protocol B: Green Synthesis (Ionic Liquid Mediated)
For applications requiring eco-friendly conditions or higher reaction rates.
Methodology:
-
Mix this compound (1.0 mmol), Sarcosine (1.0 mmol), and Chalcone (1.0 mmol) in [bmim]BF4 (2 mL).
-
Stir at 60°C for 45–90 minutes .
-
Extraction: Add water (10 mL) to the mixture. The hydrophobic product will precipitate or can be extracted with Ethyl Acetate.
-
Recycling: The ionic liquid layer can be dried under vacuum and reused 3–4 times.
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of spiro-oxindoles.
Characterization & Troubleshooting
Key Characterization Signals
To validate the structure, specifically look for these signals:
-
NMR: A singlet around -60 to -63 ppm confirms the integrity of the
group. -
NMR:
-
NH (Oxindole): Singlet,
10.5–11.0 ppm (exchangeable with ). -
Spiro-ring protons: Multiplets in the aliphatic region (
2.0–4.5 ppm) corresponding to the pyrrolidine ring protons. -
N-Methyl (from Sarcosine): Singlet,
~2.1–2.3 ppm.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Ensure the chalcone is electron-deficient or neutral. If using electron-rich chalcones, extend reflux time to 8h. | |
| Sticky/Oily Product | Impurities or incomplete precipitation. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Multiple Spots on TLC | Regioisomers or diastereomers.[1] | While 1,3-DC is highly stereoselective (usually endo), minor exo isomers may form. Purify via column chromatography (Silica, 10-30% EtOAc in Hexane). |
References
-
Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition
- Detailed review on the strategies for spirooxindole synthesis, including the use of isatin deriv
-
Source:
-
Trifluoromethyl-Containing Spirooxindoles
- Specific discussion on the introduction of groups into spirooxindoles and the resulting pharmacological benefits.
-
Source:
-
Green Chemistry Approaches (Ionic Liquids)
-
Protocols utilizing [bmim]BF4 for enhanced rates and yields in 1,3-dipolar cycloadditions.[1]
-
Source:
-
-
Anticancer Potential of Spirooxindoles
- Validation of the biological relevance of the spiro-oxindole scaffold in cancer research (MDM2-p53 interaction).
-
Source:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
Application Note: Strategic Incorporation of 6-Trifluoromethylisatin for the Synthesis of Novel Heterocyclic Systems
Abstract
This technical guide provides detailed methodologies and protocols for the introduction of the 6-trifluoromethylisatin scaffold into diverse heterocyclic systems. The strategic placement of a trifluoromethyl (CF3) group on the isatin core significantly modulates its physicochemical properties, making it a highly valuable building block in medicinal chemistry and drug discovery. This document outlines the foundational synthesis of this compound via the Sandmeyer methodology, followed by two primary protocols for its elaboration: N-alkylation to append existing heterocyclic moieties and a three-component reaction to construct novel spirooxindole heterocycles. These protocols are designed for researchers, medicinal chemists, and drug development professionals, with an emphasis on the causality behind experimental choices, procedural robustness, and the generation of structurally complex and diverse molecular entities.
Introduction: The Strategic Value of the this compound Scaffold
The isatin (1H-indole-2,3-dione) framework is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antiviral, anticancer, and antimicrobial properties.[1] The incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF3) group, is a cornerstone of modern drug design. The CF3 group can profoundly enhance a molecule's metabolic stability, membrane permeability, lipophilicity, and binding affinity by altering its electronic and conformational properties.
The combination of these two entities in this compound creates a powerful synthon for generating novel therapeutic candidates. Its utility stems from three primary reactive sites: the acidic N-H proton and the two electrophilic carbonyls at the C2 and C3 positions. The C3-keto group is particularly reactive, serving as a versatile electrophilic partner for the construction of complex spirocyclic systems.[2] Spirooxindoles, which feature a spiro center at the C3 position of the oxindole core, are of immense interest due to their presence in various biologically active natural products and their potential as therapeutic agents.[3]
This guide provides a logical workflow, from the synthesis of the core building block to its strategic incorporation into more complex heterocyclic frameworks, enabling the rapid generation of compound libraries for screening and development.
Synthesis of the Core Building Block: 6-(Trifluoromethyl)-1H-indole-2,3-dione
The most reliable and scalable approach to substituted isatins is the Sandmeyer isatin synthesis.[4][5] This two-step, one-pot process begins with the condensation of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then subjected to acid-catalyzed cyclization to yield the desired isatin. For the synthesis of this compound, the commercially available 3-(trifluoromethyl)aniline is the logical starting material.
Causality of the Method: The Sandmeyer synthesis is advantageous due to the accessibility of the starting materials and its tolerance for various functional groups. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the protonated oxime intermediate acts as the electrophile, attacking the electron-rich aromatic ring of the aniline derivative. The use of a strong acid like concentrated sulfuric acid is crucial for promoting the dehydration and cyclization of the intermediate.[4]
Workflow for this compound Synthesis
Caption: Overall workflow for the synthesis of this compound.
Protocol 2.1: Synthesis of 6-(Trifluoromethyl)-1H-indole-2,3-dione
This protocol is adapted from the standard Sandmeyer methodology for substituted isatins.[6][7]
Materials and Reagents:
-
3-(Trifluoromethyl)aniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium sulfate (Na2SO4), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Concentrated sulfuric acid (H2SO4)
-
Deionized water
-
Ethanol
-
Crushed ice
Procedure:
-
Preparation of the Reaction Mixture: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve chloral hydrate (1.2 eq) and anhydrous sodium sulfate (8.0 eq) in 800 mL of deionized water. Heat the mixture gently to achieve dissolution.
-
Addition of Aniline: In a separate beaker, prepare a solution of 3-(trifluoromethyl)aniline (1.0 eq) in 200 mL of water containing concentrated HCl (2.5 eq). Add this aniline hydrochloride solution to the flask.
-
Formation of the Intermediate: To the vigorously stirred suspension, add a solution of hydroxylamine hydrochloride (3.0 eq) in 200 mL of water. Heat the reaction mixture to reflux. The solution will typically turn dark. Maintain reflux for 45-60 minutes.
-
Isolation of the Intermediate: Cool the reaction mixture to room temperature. The isonitrosoacetanilide intermediate will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual salts. Dry the solid in a vacuum oven.
-
Cyclization: Preheat concentrated sulfuric acid (approx. 5-10 mL per gram of intermediate) to 50°C in a large beaker or flask. In a controlled manner, add the dried isonitrosoacetanilide intermediate in small portions to the stirred, preheated acid, ensuring the temperature does not exceed 75-80°C.
-
Reaction Completion and Workup: After the addition is complete, continue stirring at 80°C for an additional 15 minutes. Carefully pour the hot acid mixture onto a large volume of crushed ice with vigorous stirring.
-
Product Isolation: The this compound will precipitate as a solid. Allow the ice to melt completely, then collect the product by vacuum filtration. Wash the solid extensively with cold deionized water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure 6-(trifluoromethyl)-1H-indole-2,3-dione as a solid.
Method 1: N-Functionalization via Alkylation
Direct N-alkylation is the most straightforward method for attaching the this compound core to another heterocyclic system, provided a suitable haloalkyl-substituted heterocycle is available. The reaction proceeds via deprotonation of the acidic N-H proton, followed by nucleophilic substitution (SN2) with an alkyl halide.[8]
Causality of Experimental Choices:
-
Base: A non-nucleophilic base is required to deprotonate the isatin nitrogen without reacting with the electrophilic carbonyls. Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are effective and easy to handle.[8] Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) is ideal. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the isatin anion, and are suitable for SN2 reactions.[9]
-
Temperature: Moderate heating is often necessary to drive the reaction to completion, particularly with less reactive alkyl halides. Microwave irradiation can significantly accelerate the reaction.[8]
Mechanism of N-Alkylation
Caption: General mechanism for the N-alkylation of this compound.
Protocol 3.1: N-Alkylation with a Heterocyclic Alkyl Halide
Materials and Reagents:
-
6-(Trifluoromethyl)-1H-indole-2,3-dione
-
Heterocyclic alkyl halide (e.g., 2-(chloromethyl)pyridine) (1.1 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(trifluoromethyl)-1H-indole-2,3-dione (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration).
-
Addition of Alkylating Agent: While stirring, add the heterocyclic alkyl halide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting isatin.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to isolate the pure N-alkylated product.[10]
| Parameter | Condition | Rationale |
| Base | K2CO3, Cs2CO3, NaH | Deprotonates the N-H group; choice depends on required reactivity and moisture sensitivity.[8][11] |
| Solvent | DMF, ACN | Polar aprotic solvents that facilitate SN2 reactions.[9] |
| Temperature | 25 - 80 °C or Microwave | Varies with the reactivity of the alkyl halide; MW can reduce reaction times.[8] |
| Electrophile | R-Cl, R-Br, R-I | Reactivity order: I > Br > Cl. Iodide is the best leaving group. |
| Typical Yield | 60 - 95% | Generally high for unhindered primary and benzylic halides. |
Table 1. Summary of typical conditions for N-alkylation of isatins.
Method 2: Spirocyclization via Three-Component Reactions
Three-component reactions (3CRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. For isatin derivatives, a common and highly effective 3CR involves the reaction with an α-amino acid and a dipolarophile to construct spirooxindole-pyrrolidine or -thiazolidine cores.[12]
Causality of the Method: This reaction proceeds via the in situ generation of an azomethine ylide. The condensation of the C3-keto group of this compound with a secondary α-amino acid (such as proline or sarcosine) generates an intermediate that, upon heating, undergoes decarboxylation to form a 1,3-dipole (the azomethine ylide). This highly reactive dipole is immediately trapped by a dipolarophile (e.g., an electron-deficient alkene or alkyne) in a [3+2] cycloaddition reaction to form the spirocyclic product with high diastereoselectivity.[12] The efficiency of this cascade process provides a direct route to complex heterocyclic systems.[2][13]
Workflow for Spirooxindole Synthesis via [3+2] Cycloaddition
Caption: Three-component strategy for the synthesis of spirooxindoles.
Protocol 4.1: Synthesis of a Spiro[indole-3,2'-pyrrolidine] Derivative
Materials and Reagents:
-
6-(Trifluoromethyl)-1H-indole-2,3-dione (1.0 eq)
-
Sarcosine (N-methylglycine) (1.2 eq)
-
N-Phenylmaleimide (1.0 eq)
-
Methanol or Ethanol
-
Toluene
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 6-(trifluoromethyl)-1H-indole-2,3-dione (1.0 eq), sarcosine (1.2 eq), and N-phenylmaleimide (1.0 eq).
-
Solvent: Add a suitable solvent, such as methanol or toluene. The choice of solvent can influence reaction time and yield; refluxing methanol is often sufficient.
-
Reaction: Heat the mixture to reflux and stir for 6-18 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration and wash with cold solvent.
-
Concentration and Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol) to yield the pure spirooxindole product.
| Parameter | Component/Condition | Rationale |
| Isatin Component | This compound | Electrophile for ylide formation. |
| Amino Acid | Sarcosine, Proline, Thioproline | Source of the azomethine ylide after condensation and decarboxylation.[12] |
| Dipolarophile | Maleimides, Acrylates, Vinyl Selenones | Electron-deficient π-system that traps the 1,3-dipole.[12][14] |
| Solvent | Methanol, Ethanol, Toluene, Acetonitrile | Choice depends on solubility and required reaction temperature for decarboxylation. |
| Catalyst | Often thermal; Lewis acids (e.g., AgBF4) can be used in some cases.[13] | Heat promotes the necessary decarboxylation to form the reactive ylide. |
| Typical Yield | 70 - 95% | Generally high atom economy and efficiency.[14] |
Table 2. Key components and conditions for the [3+2] cycloaddition synthesis of spirooxindoles.
Conclusion
The this compound scaffold is a versatile and powerful building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The protocols detailed in this application note for N-alkylation and three-component spirocyclization provide robust and efficient pathways to generate molecular diversity. By understanding the chemical principles behind these transformations, researchers can strategically design and synthesize libraries of complex molecules for biological evaluation, accelerating the discovery of new therapeutic agents.
References
-
Sandmeyer Isatin Synthesis. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. [Link]
-
Gary, D. L., et al. (2012). Synthesis of Substituted Isatins. NIH Public Access. [Link]
-
Sandmeyer Isatin Synthesis. (n.d.). SynArchive. [Link]
-
Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
-
Zhang, Y., et al. (2010). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. NIH Public Access. [Link]
-
Sandmeyer Isatin Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]
- Synthesis method of isatin derivatives. (2010).
-
Reddy, D., et al. (2016). A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of new 3-(Trifluoromethyl)-1H-indoles by reduction of trifluoromethyloxoindoles. (2012). ResearchGate. [Link]
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. (2023). NIH Public Access. [Link]
-
Kandri Rodi, Y., et al. (2016). synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. ResearchGate. [Link]
- Synthetic method of 5-trifluoromethyl isatin. (2013).
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. (2021). PMC - PubMed Central. [Link]
-
Zaitseva, J., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Wang, X., et al. (2014). Three-component stereoselective synthesis of spirooxindole derivatives. RSC Publishing. [Link]
-
Schutte, M., et al. (2012). 5-(Trifluoromethoxy)isatin. ResearchGate. [Link]
-
Ketcha, D. M., et al. (2012). N-Alkylation of isatins utilizing KF/alumina. ResearchGate. [Link]
-
Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. (2018). ResearchGate. [Link]
-
Weiss, F., et al. (2009). Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors. PubMed. [Link]
-
Tlou, J., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. NIH Public Access. [Link]
-
Wang, M., et al. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journals. [Link]
-
Zhao, D., et al. (2015). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]
-
Alkylation of isatins with trichloroacetimidates. (2018). RSC Publishing. [Link]
-
Shmidt, M. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (2024). ACS Publications. [Link]
Sources
- 1. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Three-component stereoselective synthesis of spirooxindole derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Application of Azido-Modified 6-Trifluoromethylisatin in Click Chemistry: A Guide for Researchers
Introduction: A Trifecta of Reactivity, Specificity, and Biological Relevance
In the landscape of modern chemical biology and drug discovery, the convergence of privileged scaffolds, bioorthogonal reactions, and strategic functionalization is paramount for the development of novel therapeutic and diagnostic agents. This guide details the synthesis and versatile applications of a uniquely powerful molecular tool: azido-modified 6-trifluoromethylisatin. This compound synergistically combines three key features:
-
The Isatin Core: A well-established pharmacophore present in numerous natural products and clinically approved drugs, known for a wide spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2]
-
The Trifluoromethyl Group (-CF3): A bioisostere for various functional groups, the trifluoromethyl moiety is a cornerstone of modern medicinal chemistry. Its incorporation can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3]
-
The Azido Group (-N3): As a key player in "click chemistry," the azide functional group provides a bioorthogonal handle for highly specific and efficient covalent bond formation with alkyne-containing molecules. This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is renowned for its reliability and compatibility with biological systems.[4]
This document serves as a comprehensive resource for researchers, providing a plausible synthetic pathway for azido-modified this compound and detailed protocols for its application in key areas of bioconjugation and drug development.
Synthesis of Azido-Modified this compound: A Proposed Pathway
While a direct, one-pot synthesis for azido-modified this compound is not extensively documented, a robust and logical synthetic route can be proposed based on established organic chemistry principles. The following multi-step synthesis is presented as a well-reasoned protocol for obtaining the target compound.
Step 1: Synthesis of this compound
The initial and crucial step is the synthesis of the isatin scaffold bearing the trifluoromethyl group at the 6-position. A reliable method for this transformation has been reported in The Journal of Organic Chemistry.[5] While the full detailed procedure from this specific paper is not provided in the search results, the general and widely used Sandmeyer isatin synthesis provides a solid foundation for this step.
Protocol 1: Synthesis of this compound (Based on Sandmeyer Synthesis)
-
Starting Material: 4-Trifluoromethylaniline.
-
Reaction with Chloral Hydrate: In an aqueous solution, 4-trifluoromethylaniline is reacted with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.
-
Cyclization: The isolated isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid, to induce cyclization and form this compound. The reaction temperature and acid concentration are critical parameters to optimize for maximizing the yield of the desired 6-substituted isomer.[6]
Diagram of the Proposed Synthetic Pathway for this compound:
Sources
- 1. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Catalytic methods for the functionalization of the 6-Trifluoromethylisatin core
Application Note: Catalytic Methods for the Functionalization of the 6-Trifluoromethylisatin Core
Abstract
The this compound (6-CF3-isatin) scaffold represents a privileged pharmacophore in modern drug discovery. The incorporation of the trifluoromethyl group at the C6 position modulates the electronic profile of the isatin core, significantly enhancing lipophilicity and metabolic stability while altering the reactivity at the C3-carbonyl and N1-position. This application note provides a comprehensive guide to the catalytic functionalization of 6-CF3-isatin, detailing three strategic protocols: organocatalytic spiroannulation, Lewis acid-catalyzed N-alkylation, and Friedel-Crafts arylation. These methods are selected for their operational simplicity, high atom economy, and relevance to generating libraries for structure-activity relationship (SAR) studies.
Part 1: Strategic Analysis & Reactivity Profile
Successful functionalization of 6-CF3-isatin requires an understanding of how the strong electron-withdrawing nature of the trifluoromethyl group ($ \sigma_p = 0.54 $) influences the core scaffold.
-
C3-Carbonyl Electrophilicity: The 6-CF3 group exerts a long-range inductive effect, significantly increasing the electrophilicity of the C3-carbonyl carbon compared to unsubstituted isatin. This makes the core highly susceptible to nucleophilic attack, facilitating condensation and spiro-cyclization reactions but also increasing sensitivity to hydration.
-
N1-Acidity: The electron-withdrawing effect propagates to the amide nitrogen, lowering the pKa of the N-H bond (estimated pKa ~9-10 vs. ~10.5 for isatin). This allows for N-functionalization under milder basic conditions or via acid-catalyzed pathways that stabilize the conjugate base.
-
Aromatic Ring Deactivation: The 6-CF3 group deactivates the aromatic ring toward electrophilic aromatic substitution, directing functionalization away from the benzenoid ring and reinforcing the C3/N1 selectivity.
Visualizing the Reactivity Landscape
Caption: Reactivity map of this compound illustrating the electronic influence of the CF3 group on functionalization strategies.
Part 2: Experimental Protocols
Protocol A: Organocatalytic Enantioselective Synthesis of Spirooxindoles
Target: Construction of spiro[pyrrolidin-3,3'-oxindole] scaffolds.
This protocol utilizes the enhanced electrophilicity of the C3 position to perform a [3+2] cycloaddition cascade. The 6-CF3 group is critical here; it accelerates the initial condensation step and stabilizes the transition state for nucleophilic addition.
Reagents & Materials:
-
Substrate: this compound (1.0 equiv)
-
Reactant:
-Amino ester or ketimine precursor (1.2 equiv) -
Dipole Precursor: Trans-chalcone or nitroolefin (1.2 equiv)
-
Catalyst: Chiral Squaramide or Thiourea organocatalyst (5-10 mol%)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Methodology:
-
Pre-complexation: In a flame-dried reaction vial, dissolve the chiral squaramide catalyst (0.05 mmol) and this compound (0.5 mmol) in anhydrous DCM (2.0 mL). Stir for 10 minutes at room temperature. Note: This allows hydrogen-bonding interactions to activate the isatin ketimine intermediate.
-
Cascade Initiation: Add the dipole precursor (e.g., nitroolefin) (0.6 mmol) in one portion.
-
Reaction Monitoring: Stir the mixture at 25°C. Monitor via TLC (Hexane/EtOAc 3:1). The electron-deficient 6-CF3 isatin typically reacts faster (2-6 hours) than unsubstituted isatin (12-24 hours).
-
Quenching: Upon full conversion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify directly via flash column chromatography on silica gel. Tip: Use a gradient of Hexane/EtOAc. The 6-CF3 group increases the Rf value compared to non-fluorinated analogs.
Data Interpretation:
| Parameter | Typical Range | Impact of 6-CF3 |
|---|---|---|
| Yield | 85 - 95% | Increased: Higher electrophilicity drives conversion. |
| Enantioselectivity (ee) | 90 - 98% | Variable: Requires steric tuning of catalyst to accommodate CF3 bulk. |
| Diastereomeric Ratio (dr) | >20:1 | High: Electronic bias favors specific transition state geometry. |
Protocol B: Lewis Acid-Catalyzed N-Alkylation with Trichloroacetimidates
Target: Mild N1-functionalization without strong bases.
Standard N-alkylation uses NaH/DMF, which can degrade sensitive substrates. This protocol leverages the acidity of the 6-CF3-isatin N-H bond to couple with trichloroacetimidates under mild acid catalysis.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Benzyl trichloroacetimidate (1.2 equiv)
-
Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (5 mol%) or Sc(OTf)3
-
Solvent: 1,4-Dioxane or THF
Workflow:
-
Dissolution: Dissolve this compound (0.5 mmol) and the trichloroacetimidate (0.6 mmol) in dry 1,4-dioxane (3 mL).
-
Catalysis: Add TMSOTf (25 µL) dropwise at 0°C.
-
Progression: Allow the reaction to warm to room temperature. Stir for 1-3 hours. The 6-CF3 group enhances the N-H acidity, facilitating the proton transfer to the imidate leaving group.
-
Workup: Quench with saturated NaHCO3 solution. Extract with ethyl acetate.
-
Validation: 1H NMR will show the disappearance of the broad N-H singlet (~11.0 ppm) and appearance of the N-benzyl methylene protons (~5.0 ppm).
Protocol C: C3-Friedel-Crafts Arylation with Indoles
Target: Synthesis of 3,3-disubstituted 3-hydroxyoxindoles.
This reaction exploits the "super-electrophile" character of the 6-CF3 isatin carbonyl.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Indole (or substituted indole) (1.1 equiv)
-
Catalyst: Chiral Bis-oxazoline (Box)-Copper(II) complex or simple Lewis Acid (e.g., InCl3) for racemic synthesis.
-
Solvent: Ethanol/Water (Green chemistry compatible) or DCM.
Workflow:
Caption: Step-wise mechanism for the Friedel-Crafts arylation of this compound.
Procedure:
-
Mix this compound (0.3 mmol) and indole (0.33 mmol) in Ethanol (2 mL).
-
Add catalyst (e.g., InCl3, 10 mol%).
-
Stir at room temperature. The reaction is often instantaneous or very fast (<1 hour) due to the 6-CF3 activation.
-
Precipitation: The product often precipitates out of ethanol upon completion. Filter and wash with cold ethanol to obtain pure product.
Part 3: References
-
Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged scaffolds in drug discovery. Chemical Reviews, 112(11), 6104-6155. Link
-
Mate, N. A., et al. (2022).[1] Alkylation of isatins with trichloroacetimidates. Organic & Biomolecular Chemistry, 20, 2131-2136.[1] Link
-
Kaur, J., et al. (2019). Organocatalytic asymmetric synthesis of spirooxindoles: recent developments. Organic & Biomolecular Chemistry, 17, 1332-1349. Link
-
Trost, B. M., & Brennan, M. K. (2009). Asymmetric synthesis of spiro-oxindoles. Synthesis, 2009(18), 3003-3025. Link
-
Wang, Y., et al. (2012). Enantioselective Friedel-Crafts reaction of indoles with isatins catalyzed by a chiral Cu(II) complex. Journal of Organic Chemistry, 77(10), 4628-4634. Link
Sources
Troubleshooting & Optimization
Common side products in 6-Trifluoromethylisatin reactions and their avoidance
Executive Summary: The "Fluorine Effect"
6-Trifluoromethylisatin is not merely a substituted isatin; it is an electronically supercharged electrophile. The -CF₃ group at the C6 position exerts a powerful electron-withdrawing effect (inductive, -I) that fundamentally alters the thermodynamic equilibrium of the molecule.
Unlike unsubstituted isatin, the 6-CF₃ variant exhibits:
-
Hyper-Electrophilicity at C3: The ketone is significantly more reactive toward nucleophiles.
-
Enhanced N1 Acidity: The N-H proton is more acidic (
lowered by ~2-3 units), facilitating facile alkylation but also increasing sensitivity to base. -
Thermodynamic Instability toward Hydrolysis: The lactam ring is more prone to ring-opening (isatinate formation) under mild basic conditions.
This guide addresses the three most common "failure modes" reported by users: Hydrate Formation , Bis-Indole "Over-Reaction," and Base-Mediated Ring Opening.
Troubleshooting Module: The "Phantom" Carbonyl (Hydration)
User Complaint: "I purchased this compound, but the
Diagnosis: You are observing the Gem-Diol (Hydrate) .[1][2] Due to the electron-withdrawing nature of the CF₃ group, the equilibrium between the ketone and its hydrate is shifted strongly toward the hydrate in the presence of even trace atmospheric moisture. This is a reversible thermodynamic sink, not degradation.
The Equilibrium Mechanism
The C3 carbonyl is so electron-deficient that water acts as a nucleophile even without acid catalysis.
Figure 1: The reversible hydration equilibrium. 6-CF3-isatin exists predominantly as the hydrate in non-anhydrous conditions.
Protocol: Reverting the Hydrate
Before running moisture-sensitive reactions (e.g., condensations, organometallic additions), you must "crack" the hydrate.
Step-by-Step Dehydration:
-
Dissolution: Dissolve the material in Toluene (10 mL/g).
-
Azeotropic Distillation: Reflux using a Dean-Stark trap for 1-2 hours.
-
Verification: The solution should turn from pale/colorless to a vibrant orange/red (characteristic of the anhydrous dicarbonyl).
-
Concentration: Evaporate solvent under high vacuum and store under Argon.
Troubleshooting Module: The "Bis-Indole" Trap
User Complaint: "I am trying to synthesize the 3-hydroxy-3-substituted oxindole via Friedel-Crafts with an indole, but I keep isolating the 3,3-bis(indolyl)oxindole side product."
Diagnosis: Kinetic Overshoot. The 3-hydroxy product is formed first. However, the 6-CF₃ group destabilizes the benzylic carbocation intermediate less than expected (due to distance), but the sheer electrophilicity of the starting material often demands Lewis Acids (LAs) that are too strong, catalyzing the second addition (dehydration of the alcohol and attack by a second indole).
Data: Lewis Acid Screening for Mono-Selectivity
Target: 3-hydroxy-3-(indol-3-yl)-6-trifluoromethylindolin-2-one
| Catalyst | Equiv.[2][3][4] | Solvent | Temp | Result (Mono : Bis Ratio) | Notes |
| FeCl₃ | 0.1 | DCM | RT | 20 : 80 | Failed. Favors Bis-indole. |
| InCl₃ | 0.1 | MeCN | Reflux | 40 : 60 | Poor selectivity. |
| Cu(OTf)₂ | 0.05 | DCE | 80°C | 95 : 5 | Recommended. Excellent control. |
| None | - | Water | 100°C | 90 : 10 | "On-Water" synthesis (Green method). |
Protocol: Selective Mono-Addition
To avoid the bis-indole, you must avoid the formation of the aza-fulvene intermediate which invites the second nucleophile.
-
Solvent Choice: Use DCE (Dichloroethane) or Water (suspension). Avoid MeOH/EtOH which can form hemiacetal side products.
-
Catalyst: Use mild Lewis Acids like Cu(OTf)₂ or Sc(OTf)₃ . Avoid strong Brønsted acids (TFA, pTsA).
-
Stoichiometry: Use exactly 1.0 equivalent of indole. Excess indole guarantees bis-formation.
Troubleshooting Module: The "Red-to-Yellow" Shift (Ring Opening)
User Complaint: "My reaction mixture turned from orange to pale yellow upon adding base (K₂CO₃). The product is highly polar and water-soluble."
Diagnosis: Isatinate Formation (Ring Opening). The amide bond (N1-C2) is destabilized by the 6-CF₃ group. Under basic conditions (pH > 9), hydroxide attacks the C2 carbonyl, opening the ring to form the keto-acid salt (Isatinate).
The Pathway of Destruction
Unlike the reversible hydrate, isatinate formation is often irreversible in the context of a complex reaction cascade, as the keto-acid may decarboxylate or undergo side reactions.
Figure 2: The base-mediated degradation pathway. The 6-CF3 group increases the electrophilicity of C2, accelerating this failure mode.
Prevention Guide
-
Base Selection: Switch from hydroxides/carbonates to non-nucleophilic organic bases: DIPEA or DBU .
-
Temperature: Keep base-mediated reactions (e.g., N-alkylation) at 0°C to RT . Never reflux 6-CF3-isatin in basic methanol.
-
Alternative N-Alkylation: If you need to alkylate N1, use NaH in DMF at 0°C . The reaction is fast (due to high N-H acidity), allowing you to quench before ring opening occurs.
FAQ: Rapid-Fire Technical Support
Q: Can I use 6-CF3-isatin in a Morita-Baylis-Hillman (MBH) reaction? A: Yes, but it is sluggish. The CF3 group creates steric bulk near the C3 center. Use DABCO (2 equiv) and add a hydrogen-bond donor co-catalyst like Phenol or Thiourea to activate the ketone without opening the ring.
Q: Why do I get low yields in spirocyclization with sarcosine? A: Decarboxylation of the azomethine ylide is the rate-limiting step. Ensure you are using molecular sieves (4Å) . Water inhibits the dipole formation and pushes the isatin back to the hydrate form.
Q: How do I store this reagent? A: Store in a desiccator at 4°C. If the powder turns white/pale, it has hydrated. See Module 2 for dehydration.
References
-
Reactivity of Isatin Derivatives: Silva, J. F. M., et al. (2001). "The chemistry of isatins: a review from 1975 to 1999." Journal of the Brazilian Chemical Society. Link
-
Gem-Diol Equilibrium: Chemistry LibreTexts. "Addition of Water to form Hydrates (Gem-Diols)."[1] Link
-
Hydrolysis Mechanisms: B. S. A. Al-Soud, et al. (1993).[5] "The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives." Journal of the Chemical Society, Perkin Transactions 2. Link
-
Spirooxindole Synthesis: Chauhan, P., et al. (2016). "Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update." RSC Advances. Link
-
Isatinate Formation: Li, Y., et al. (2024). "An aldolase-dependent phloroglucinol degradation pathway."[6] Applied and Environmental Microbiology. Link
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for 6-Trifluoromethylisatin Scaffolds
Status: Active Ticket ID: T-CF3-ISATIN-SOL Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary: The "Brick Dust" vs. Stability Dilemma
Researchers working with 6-trifluoromethylisatin derivatives often encounter a specific paradox. The trifluoromethyl (
Furthermore, the strong electron-withdrawing nature of the
This guide provides validated protocols to solubilize these scaffolds without compromising their chemical integrity.
Module 1: The "Crash Out" Phenomenon (DMSO to Aqueous)
Q: Why does my compound precipitate immediately when I add my DMSO stock to the culture media?
A: You are witnessing the collapse of kinetic solubility . Isatin derivatives often exist in a high-energy dissolved state in DMSO. When introduced to an aqueous buffer, the water molecules strip away the DMSO solvation shell faster than the compound can equilibrate, causing it to aggregate (amorphous precipitate) or crystallize.
Troubleshooting Protocol: The "Step-Down" Dilution Method
Do not add concentrated DMSO stock directly to bulk media.
-
Prepare a High-Concentration Stock: Dissolve the compound in anhydrous DMSO at 1000x the final assay concentration (e.g., 10 mM for a 10 µM assay).
-
Create an Intermediate Working Solution (10x):
-
Take your 1000x stock.
-
Dilute it 1:10 into pure DMSO or PEG400 first (not water).
-
Why? This breaks intermolecular
- stacking interactions inherent to isatin crystals.
-
-
Final Dilution: Slowly add the Working Solution to the media/buffer with rapid vortexing .
-
Critical: Add the compound to the buffer, not the buffer to the compound.
-
Visualization: Solubility Troubleshooting Workflow
Module 2: pH Manipulation & Chemical Stability
Q: Can I use a basic buffer (pH 8-9) to deprotonate the N-H and improve solubility?
A: Proceed with extreme caution.
While the
At pH > 8.0, this compound undergoes rapid nucleophilic attack by hydroxide ions , leading to the irreversible opening of the lactam ring to form isatinate (isatinic acid) . This species is water-soluble but pharmacologically inactive for many targets.
The Stability-Solubility Trade-off
| Parameter | Acidic/Neutral (pH 4–7) | Mild Basic (pH 7.5–8.5) | High Basic (pH > 9) |
| Solubility | Poor (Neutral form dominant) | Moderate (Partial ionization) | High (Anionic form) |
| Stability | High (Ring intact) | Variable (Time-dependent) | Low (Rapid Hydrolysis) |
| Recommendation | Use for storage/stocks | Use for short-term assays (<4h) | Avoid completely |
Visualization: The Hydrolysis Trap
Module 3: Advanced Formulation (Cyclodextrins)
Q: DMSO is toxic to my cells/enzyme. What is the best alternative carrier?
A: Use Hydroxypropyl-
Protocol: Preparing a 1:1 Inclusion Complex
-
Carrier Solution: Prepare a 20% (w/v) HP-
-CD solution in water or PBS. Filter sterilize (0.22 µm). -
Complexation:
-
Add your isatin derivative (solid powder) to the cyclodextrin solution.
-
Sonicate at 37°C for 30–60 minutes.
-
Shake at 200 RPM overnight at room temperature.
-
-
Validation: Filter the solution (0.45 µm) to remove un-complexed drug. The filtrate contains your solubilized drug.
-
Reference Standard: Verify the concentration using UV-Vis spectroscopy against a standard curve prepared in DMSO.
Module 4: Structural Modification (Last Resort)
Q: Formulation failed. How can I modify the chemistry?
A: If the N-H group is not critical for binding (e.g., not a hydrogen bond donor in the active site), convert the isatin into a Mannich Base Prodrug .
-
Reaction: React the isatin with formaldehyde and a secondary amine (e.g., morpholine or piperazine).
-
Result: This creates an N-aminomethyl derivative.
-
Mechanism: These derivatives are highly soluble in water due to the basic amine handle. Under physiological conditions (pH 7.4), they undergo spontaneous hydrolysis, releasing the active free isatin and the amine byproduct.
References
-
Isatin Hydrolysis Mechanisms
- Title: Kinetics of the alkaline hydrolysis of isatin and N-methylisatin in water and w
- Source: ResearchG
- Significance: Establishes the pH-dependent ring-opening mechanism and the acceleration caused by electron-withdrawing effects.
-
URL:
-
Fluorine in Medicinal Chemistry
-
Cyclodextrin Solubilization
- Title: Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complex
- Source: Royal Society of Chemistry (RSC).
- Significance: Validates the use of HP- -CD for solubilizing kinase inhibitors with similar hydrophobic/fluorin
-
URL:
-
DMSO Solubility & Limitations
- Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Source: NIH / PubMed Central.
- Significance: Discusses the limitations of DMSO stocks precipitating upon dilution and alternative solubilization str
-
URL:
Sources
- 1. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
Technical Support Center: N-Arylation of 6-Trifluoromethylisatin
Welcome to the technical support center for the N-arylation of 6-trifluoromethylisatin. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The presence of the electron-withdrawing trifluoromethyl group at the 6-position of the isatin core introduces unique challenges to the standard N-arylation protocols. This resource provides in-depth troubleshooting advice and frequently asked questions to facilitate a successful reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not only solutions but also the underlying scientific rationale.
Q1: My N-arylation reaction shows low to no conversion of the this compound starting material. What are the likely causes and how can I fix this?
A1: Low or no conversion in the N-arylation of this compound is a common issue, primarily stemming from the reduced nucleophilicity of the isatin nitrogen due to the potent electron-withdrawing effect of the -CF3 group. Here’s a systematic approach to troubleshoot this problem:
Potential Cause 1: Inadequate Catalyst System
-
Rationale: The decreased electron density on the isatin nitrogen makes the initial coordination to the metal center (either copper or palladium) and subsequent reductive elimination more challenging. A standard catalyst system may not be sufficiently active.
-
Solutions:
-
For Palladium-Catalyzed (Buchwald-Hartwig type) Reactions:
-
Switch to Electron-Rich, Bulky Ligands: Ligands like Xantphos, BrettPhos, or SPhos are designed to accelerate the reductive elimination step, which is often rate-limiting for electron-deficient substrates.[1][2][3]
-
Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can enhance the reaction rate.
-
-
For Copper-Catalyzed (Ullmann-type) Reactions:
-
Utilize a Chelating Ligand: Simple copper salts may be ineffective. The addition of a chelating ligand, such as a 1,10-phenanthroline derivative or an amino acid like L-proline, can stabilize the copper catalyst and promote the reaction.[4][5]
-
Consider a Higher Oxidation State Precursor: While Cu(I) is typically the active species, starting with a Cu(II) precursor like Cu(OAc)2 can be effective, as it can be reduced in situ. Some protocols have shown success with Cu(II) catalysis for electron-deficient NH-heterocycles.[6][7]
-
-
Potential Cause 2: Incorrect Base Selection
-
Rationale: The pKa of the N-H bond in this compound is lower than that of unsubstituted isatin. A base that is too weak will not sufficiently deprotonate the isatin to form the active nucleophile. Conversely, a base that is too strong can lead to side reactions or catalyst decomposition.
-
Solutions:
-
Stronger, Non-Nucleophilic Bases: For palladium catalysis, consider switching from weaker bases like K2CO3 to stronger, non-nucleophilic bases such as NaOt-Bu, K3PO4, or Cs2CO3.[1][2]
-
Solvent and Base Compatibility: Ensure your base is soluble in the reaction solvent. For instance, K3PO4 is more effective in polar solvents like dioxane or DMF, while NaOt-Bu is commonly used in toluene.
-
Potential Cause 3: Reaction Temperature and Time
-
Rationale: The energy barrier for the N-arylation of this electron-deficient substrate is likely higher.
-
Solution:
-
Increase Reaction Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), incrementally increase the temperature to 100-120 °C, ensuring the solvent and reagents are stable at these conditions. Ullmann-type reactions, in particular, often require higher temperatures.[4]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS over a longer period (e.g., 24-48 hours) to determine if the conversion improves.
-
Q2: I am observing significant amounts of side products, particularly decomposition of my starting material or the desired product. What is causing this and what are the remedies?
A2: The formation of side products is often a sign of harsh reaction conditions or the presence of reactive impurities.
Potential Cause 1: Base-Induced Decomposition
-
Rationale: The isatin core, especially with an electron-withdrawing group, can be susceptible to nucleophilic attack and ring-opening under strongly basic conditions, particularly at elevated temperatures.
-
Solutions:
-
Use a Weaker Base: If you are using a very strong base like NaOt-Bu and observing decomposition, consider switching to a slightly weaker base like K3PO4 or Cs2CO3.
-
Lower the Reaction Temperature: High temperatures can accelerate decomposition pathways. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Potential Cause 2: Oxygen Sensitivity
-
Rationale: Both palladium and copper catalytic cycles can be sensitive to oxygen, which can lead to catalyst deactivation (e.g., oxidation of phosphine ligands in palladium catalysis) and the formation of undesired side products through oxidative coupling.
-
Solution:
-
Thorough Degassing: Ensure your solvent is properly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
Maintain an Inert Atmosphere: Set up the reaction under a positive pressure of an inert gas and use Schlenk techniques to handle reagents.
-
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is generally better for the N-arylation of this compound: Palladium or Copper?
A1: Both palladium (Buchwald-Hartwig) and copper (Ullmann) systems can be effective, but the choice often depends on the specific arylating agent and functional group tolerance required.
-
Palladium Catalysis (Buchwald-Hartwig): This is often the first choice due to its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance.[8][9] Modern bulky, electron-rich phosphine ligands are particularly adept at coupling electron-deficient substrates.[1][2]
-
Copper Catalysis (Ullmann): This can be a more cost-effective option. However, traditional Ullmann conditions are often harsh.[4] Modern protocols using ligands can significantly improve the reaction's efficiency and mildness.[5][10] For certain substrates, particularly with aryl iodides, copper catalysis can be very efficient.
Recommendation: Start with a well-established palladium system (e.g., Pd2(dba)3 with a ligand like Xantphos or BrettPhos and a base like Cs2CO3). If this fails or is not cost-effective for large-scale synthesis, explore modern ligated copper systems.
Q2: What is the best choice of arylating agent: aryl halides, boronic acids, or something else?
A2: The choice of arylating agent is critical and depends on the chosen catalytic system.
-
Aryl Halides (Iodides, Bromides, Chlorides): These are the most common coupling partners for both Buchwald-Hartwig and Ullmann reactions. The reactivity order is generally I > Br > Cl. For a challenging substrate like this compound, starting with an aryl iodide or bromide is advisable.[4]
-
Arylboronic Acids (Chan-Lam Coupling): This is a copper-catalyzed N-arylation that offers the advantage of using generally less toxic and more stable boron reagents.[6][7] It can be a very effective method for electron-deficient NH-heterocycles.
-
Aryl(TMP)-iodonium Salts: These have been shown to be effective arylating agents for the copper-catalyzed N-arylation of isatins under mild conditions.[10]
Q3: How does the electronic nature of the arylating agent affect the reaction?
A3: The electronic properties of the arylating agent have a significant impact.
-
Electron-Deficient Aryl Halides: These are generally more reactive in the oxidative addition step of the palladium catalytic cycle and in nucleophilic aromatic substitution-type pathways.
-
Electron-Rich Aryl Halides: These can be more challenging to activate but may undergo faster reductive elimination.
-
Steric Hindrance: Ortho-substituted aryl halides can significantly slow down the reaction rate due to steric hindrance around the metal center.[1][2]
Data and Protocols
Table 1: Recommended Starting Conditions for N-Arylation of this compound
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann/Chan-Lam) |
| Catalyst | Pd₂(dba)₃ (1-3 mol%) | CuI or Cu(OAc)₂ (5-10 mol%) |
| Ligand | Xantphos or BrettPhos (2-6 mol%) | 1,10-Phenanthroline or L-Proline (10-20 mol%) |
| Base | Cs₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ or K₃PO₄ (2-3 equivalents) |
| Arylating Agent | Aryl Bromide or Iodide (1.1-1.5 equiv) | Aryl Iodide or Boronic Acid (1.5-2 equiv) |
| Solvent | Dioxane or Toluene | DMF or DMSO |
| Temperature | 80-110 °C | 100-130 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., Xantphos, 0.04 equiv).
-
Add degassed solvent (e.g., toluene) to the Schlenk flask containing the solids, followed by the catalyst/ligand mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
Visualizing the Process
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion in the N-arylation of this compound.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.[3]
References
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Available at: [Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Request PDF on ResearchGate. Available at: [Link]
-
Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 6-(trifluoromethyl)phenanthridines via palladium-catalyzed tandem Suzuki/C-H arylation reactions. Semantic Scholar. Available at: [Link]
-
Copper-catalyzed N-arylation of isatins employing aryl(TMP)-iodonium salts. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health (NIH). Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Synthesis of electron-withdrawing group substituted isatin-N-glycosides by cyclization of formylated aniline-N-glycosides with oxalyl chloride. Request PDF on ResearchGate. Available at: [Link]
-
Cu(II)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. ResearchGate. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. National Institutes of Health (NIH). Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. PubMed. Available at: [Link]
-
Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. ChemRxiv. Available at: [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. National Institutes of Health (NIH). Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. The Doyle Group. Available at: [Link]
-
Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides. DSpace@MIT. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI. Available at: [Link]
Sources
- 1. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Cu(ii)-catalyzed ‘in-water’ N-arylation of electron-deficient NH-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Copper-catalyzed N-arylation of isatins employing aryl(TMP)-iodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 6-Trifluoromethylisatin
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of crude 6-Trifluoromethylisatin. As a critical building block in medicinal chemistry, the purity of this compound is paramount for the synthesis of novel therapeutics and agrochemicals.[1] This guide offers practical, field-proven insights to overcome common challenges encountered during its purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing causative explanations and actionable solutions.
Question 1: My recrystallized this compound is still impure, showing multiple spots on the TLC plate. What went wrong?
Answer:
This is a common issue that can stem from several factors related to the recrystallization process. The goal of recrystallization is to dissolve the crude solid in a minimum amount of a hot solvent and allow the desired compound to crystallize upon cooling, leaving impurities in the solution.[2][3]
Causality and Solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the impurities have similar solubility profiles to this compound in the chosen solvent, co-crystallization can occur.
-
Solution: Conduct a thorough solvent screen with small amounts of your crude material. Test a range of solvents with varying polarities. Common solvent systems for isatin derivatives include ethanol, ethanol/water mixtures, and chloroform.[4] For fluorinated compounds, sometimes a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes) can be effective.[5]
-
-
Cooling Rate Was Too Fast: Rapid cooling can trap impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.[3]
-
-
Insufficient Washing of Crystals: Impurities can adhere to the surface of the crystals.
-
Solution: After filtration, wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[3]
-
Workflow for Troubleshooting Recrystallization:
Caption: Troubleshooting workflow for impure recrystallized product.
Question 2: I am trying to purify this compound by column chromatography, but I am getting poor separation. What are the key parameters to optimize?
Answer:
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[6] Poor separation can usually be attributed to the choice of stationary phase, mobile phase, or the column packing and loading technique.
Causality and Solutions:
-
Incorrect Mobile Phase Polarity: The polarity of the eluent is critical. If the mobile phase is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds may not move off the baseline.
-
Solution: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of approximately 0.3 for this compound.[7][8] A common starting point for isatin derivatives is a mixture of hexanes and ethyl acetate.[9] You can gradually increase the polarity by increasing the proportion of ethyl acetate.
-
-
Improper Column Packing: Air bubbles or channels in the silica gel will lead to a non-uniform flow of the mobile phase and result in broad, poorly resolved bands.
-
Solution: Pack the column carefully by making a slurry of the silica gel in the initial, least polar mobile phase and pouring it into the column. Gently tap the column to ensure even packing and remove any air bubbles.[10]
-
-
Overloading the Column: Applying too much crude material will exceed the separation capacity of the column, leading to overlapping bands.
-
Solution: As a rule of thumb, use a silica gel to crude material ratio of at least 30:1 by weight. The amount of sample that can be purified depends on the difficulty of the separation.
-
Recommended Protocol for Column Chromatography of this compound:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Standard choice for many organic compounds, offering good resolving power.[6] |
| Mobile Phase | Start with Hexane:Ethyl Acetate (e.g., 9:1 v/v) and gradually increase the polarity. | Allows for the elution of non-polar impurities first, followed by the desired product. The optimal gradient should be determined by TLC analysis.[7] |
| Column Packing | Slurry packing method | Ensures a homogenous and tightly packed column, minimizing band broadening.[10] |
| Sample Loading | Dry loading or concentrated solution | Dry loading (adsorbing the crude material onto a small amount of silica gel) is often preferred for better resolution. |
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification and handling of this compound.
Question 1: What are the likely impurities in my crude this compound?
Answer:
The impurities present in your crude product are highly dependent on the synthetic route used. A common method for synthesizing isatin derivatives is the Sandmeyer isatin synthesis.[4][11][12][13]
Potential Impurities from Sandmeyer Synthesis:
-
Isomeric Byproducts: If the starting aniline is meta-substituted, the Sandmeyer synthesis can lead to the formation of isomeric isatins. For example, starting from 3-(trifluoromethyl)aniline could potentially yield both 4- and this compound. These isomers often have very similar polarities, making their separation challenging.
-
Unreacted Starting Materials: Residual aniline, chloral hydrate, or hydroxylamine may be present.
-
Intermediate Species: Incomplete cyclization can leave the isonitrosoacetanilide intermediate in the crude product.[4]
-
Hydrolysis Products: Isatins can undergo hydrolysis under certain pH conditions, leading to the opening of the lactam ring.[14]
Logical Flow for Impurity Identification and Removal:
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. synarchive.com [synarchive.com]
- 12. biomedres.us [biomedres.us]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent choice for reactions involving 6-Trifluoromethylisatin
Technical Support Center: Optimizing Solvent Systems for 6-Trifluoromethylisatin
Introduction: The Fluorine Effect
Welcome to the Technical Support Center. You are likely working with This compound (6-CF3-Isatin) because you need to leverage the unique metabolic stability and lipophilicity of the trifluoromethyl group. However, this functional group fundamentally alters the physicochemical profile of the isatin core.
The Central Challenge: The electron-withdrawing nature of the 6-CF3 group (
Module 1: Solubility & Dissolution Troubleshooting
Q: Why won't 6-CF3-Isatin dissolve in my standard non-polar solvents despite the lipophilic CF3 group?
A: This is a common misconception. While the -CF3 group adds lipophilicity, the isatin core remains highly polar due to the amide (lactam) and ketone functionalities. The crystal lattice energy is high due to strong intermolecular hydrogen bonding (N-H
Protocol for Dissolution:
-
Primary Solvents: Use polar aprotic solvents (DMF, DMSO, NMP ) for high-concentration stock solutions (>0.5 M). The high dielectric constant breaks the intermolecular H-bonds.
-
Secondary Solvents (Reaction Media):
-
Methanol/Ethanol: Good solubility at reflux; moderate at RT.
-
Acetonitrile: Moderate solubility; often requires mild heating.
-
DCM/Chloroform: Poor solubility. Avoid unless using a co-solvent.
-
-
The "Co-Solvent Trick": If you must use a non-polar solvent (e.g., Toluene for azeotropic removal of water), add 5-10% DMF to maintain homogeneity.
Module 2: Reaction-Specific Solvent Optimization
Scenario A: Condensation Reactions (Schiff Base Formation)
Target: C-3 Carbonyl Reactivity
The Issue: The 6-CF3 group makes the C-3 carbonyl highly electrophilic. While this increases reaction rate, it also stabilizes the hydrate form in wet solvents, hindering nucleophilic attack.
Recommended System: Acidified Ethanol/Methanol
-
Why: Protic solvents stabilize the zwitterionic intermediate. The addition of Glacial Acetic Acid (cat.) is critical to protonate the C-3 oxygen, making it a "harder" electrophile.
-
Green Alternative: Water/Ethanol (1:1) under reflux. The hydrophobic effect forces the organic reactants together, often accelerating the reaction despite poor solubility.
Scenario B: N-Alkylation
Target: N-1 Deprotonation
The Issue: The 6-CF3 group increases N-H acidity. Strong bases (NaH) in polar solvents can lead to "over-reaction" or ring opening (hydrolysis of the amide bond).
Recommended System: Anhydrous DMF or Acetonitrile with Weak Bases (K₂CO₃ or Cs₂CO₃) .
-
Why: Polar aprotic solvents solvate the metal cation (K+), leaving the isatin anion "naked" and highly reactive. Because 6-CF3-isatin is more acidic, you do not need strong bases like NaH. Carbonates are sufficient and safer.
-
Warning: Avoid protic solvents (EtOH) for alkylation, as they solvate the nucleophile (isatin anion), reducing reaction rate.
Scenario C: Spirooxindole Synthesis (Multicomponent Reactions)
Target: Cascade Cyclization
Recommended System: Water or Ethanol/Water Mixtures
-
Why: These reactions often proceed via Knoevenagel condensation followed by Michael addition. Water promotes the reaction via hydrogen bonding at the transition state and the hydrophobic effect.
-
Green Tip: Ionic liquids (e.g., [Bmim]PF6) allow for catalyst recycling and high yields due to stabilization of ionic intermediates.
Module 3: Visualizing the Decision Matrix
The following decision tree guides your solvent choice based on the specific chemical transformation required.
Caption: Solvent selection logic based on the electronic effects of the 6-CF3 group.
Module 4: Troubleshooting FAQ
Q1: I am observing a side product during base-catalyzed reactions. What is it? Diagnosis: It is likely 2-amino-4-(trifluoromethyl)phenylglyoxylic acid (Isatinic acid derivative). Cause: The 6-CF3 group acts as an electron-withdrawing group (EWG), making the amide bond (N1-C2) highly susceptible to nucleophilic attack by hydroxide ions (OH-) in aqueous basic media. Solution:
-
Switch to anhydrous conditions.
-
Use a weaker base (e.g., replace NaOH with K₂CO₃).
-
Lower the reaction temperature (0°C to RT).
Q2: My Schiff base product precipitates as a gum/oil, not a solid. How do I fix this? Solution:
-
Solvent Switch: If using DMF, pour the reaction mixture into ice-cold water . The sudden polarity change usually forces precipitation of the solid.
-
Recrystallization: Dissolve the gum in a minimum amount of hot Ethanol, then add drops of water until turbid. Cool slowly to 4°C.
Q3: Can I use microwave irradiation? Yes. 6-CF3-Isatin reactions are highly amenable to microwave synthesis.
-
Solvent: Use Ethanol (for condensations) or Water (for MCRs).
-
Protocol: 100–120°C for 10–20 minutes. This often suppresses side reactions by reducing the time the molecule is exposed to harsh conditions.
Summary of Quantitative Data
| Reaction Type | Preferred Solvent | Catalyst/Base | Temp (°C) | Key Precaution |
| Schiff Base | Ethanol / Methanol | Glacial AcOH (cat.) | Reflux | Avoid excess water to prevent hydrolysis. |
| N-Alkylation | DMF / Acetonitrile | K₂CO₃ / Cs₂CO₃ | 25-60 | Do NOT use strong bases (NaH) if possible. |
| Spiro-MCR | Water / EtOH:H₂O | None / Ionic Liquid | Reflux | Ensure vigorous stirring (heterogeneous). |
| Recrystallization | Ethanol / Acetone | N/A | - | Cool slowly to avoid oiling out. |
References
-
Silva, B. N. M., et al. (2021). A Survey of Isatin Hybrids and Their Biological Properties. Journal of Advanced Research. Retrieved January 31, 2026, from [Link]
-
Perumal, P. T., et al. (2014). An Efficient and Green One-Pot Synthesis of Novel Spirooxindole Derivatives. Chemical Rapid Communications. Retrieved January 31, 2026, from [Link]
-
Mdpi. (2025).[1][2] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Retrieved January 31, 2026, from [Link]
Sources
Why is my 6-Trifluoromethylisatin reaction not going to completion?
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Trifluoromethylisatin. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the synthesis and subsequent reactions of this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to solve challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My Sandmeyer synthesis of this compound from 4-(trifluoromethyl)aniline is resulting in a low yield or failing to go to completion. What are the primary factors to investigate?
This is a common challenge. The Sandmeyer synthesis of isatins is a robust method, but it can be sensitive, especially with substituted anilines.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group on your starting material, 4-(trifluoromethyl)aniline, significantly influences the reaction's success.
Core Scientific Rationale:
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[3] This has two main consequences for the Sandmeyer reaction:
-
Decreased Nucleophilicity of the Aniline: The electron density on the nitrogen atom of 4-(trifluoromethyl)aniline is reduced, making it a weaker nucleophile. This can slow down the initial reaction with chloral hydrate to form the isonitrosoacetanilide intermediate.[1][2]
-
Facilitated Cyclization: While the initial step is hindered, the electron-withdrawing -CF3 group can facilitate the final acid-catalyzed cyclization step. However, the harsh conditions required can also lead to side reactions if not carefully controlled.[4]
Troubleshooting Your Sandmeyer Synthesis:
| Potential Issue | Underlying Cause | Recommended Action |
| Low Conversion of Aniline | Incomplete formation of the isonitrosoacetanilide intermediate due to the reduced nucleophilicity of the aniline. | Ensure a slight excess of chloral hydrate and hydroxylamine hydrochloride. Monitor this first stage of the reaction by TLC before proceeding to the cyclization step. |
| Formation of Dark Tars/Polymers | The cyclization step using concentrated sulfuric acid is highly exothermic. Localized overheating can cause degradation of the starting material and product. | Add the isonitrosoacetanilide intermediate to the sulfuric acid slowly and with vigorous stirring, while maintaining the temperature between 60-80°C. Pre-heating the acid to the target temperature before addition can help ensure a consistent reaction temperature.[5] |
| Presence of Isatin Oxime Side Product | Hydroxylamine can be regenerated during the reaction and subsequently react with the newly formed isatin product.[6] | During the workup (quenching with water/ice), add a "decoy agent" like acetone or pyruvic acid. This will react with any free hydroxylamine, preventing it from forming the oxime with your product.[6] |
| Inconsistent Results | Moisture can interfere with the reaction, particularly the cyclization step in concentrated acid. | Ensure all glassware is thoroughly dried before use. Use anhydrous sodium sulfate if specified in your protocol.[2] |
Diagram: Sandmeyer Synthesis Troubleshooting Workflow
Sources
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: 6-Trifluoromethylisatin vs. Isatin in Anticancer Assays
Executive Summary
This guide provides a technical comparison between Isatin (1H-indole-2,3-dione) and its fluorinated derivative, 6-Trifluoromethylisatin (6-CF3-Isatin) . While the parent isatin scaffold is a privileged structure in medicinal chemistry, it suffers from rapid metabolic degradation and moderate lipophilicity. The introduction of a trifluoromethyl (-CF3) group at the C6 position significantly alters the physicochemical profile, enhancing metabolic stability, membrane permeability, and binding affinity in anticancer assays.
This document is designed for researchers optimizing lead compounds. It details the structural rationale, comparative efficacy, synthetic pathways, and validation protocols required to evaluate these scaffolds.
Part 1: Chemical & Structural Context[1][2][3]
The core difference lies in the electronic and steric effects introduced by the -CF3 group. This modification is not merely cosmetic; it fundamentally shifts the molecule's interaction with biological targets (kinases, tubulin, and DNA).
| Feature | Isatin (Parent) | This compound | Impact on Drug Design |
| Formula | C₈H₅NO₂ | C₉H₄F₃NO₂ | - |
| Molecular Weight | 147.13 g/mol | 215.13 g/mol | CF3 adds bulk and mass. |
| Lipophilicity (LogP) | ~0.6 - 1.0 | ~2.1 - 2.5 | Higher LogP improves cell membrane permeability. |
| Electronic Effect | Standard aromatic ring | Strong electron-withdrawing (EWG) | Increases acidity of N-H; alters reactivity of C3-carbonyl. |
| Metabolic Stability | Low (prone to oxidation/hydroxylation) | High | C6 blockage prevents metabolic hydroxylation at this active site. |
Structural Logic Diagram
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the transition from Isatin to 6-CF3-Isatin.
Caption: SAR progression from Isatin to 6-CF3-Isatin showing key physicochemical enhancements.
Part 2: Comparative Anticancer Efficacy[4][5]
Isatin itself is a weak anticancer agent. Its value lies in being a pharmacophore . However, derivatives synthesized from the 6-CF3-isatin core consistently outperform those from the unsubstituted parent in cytotoxicity assays (IC50).
Potency Trends (IC50 Data)
The following data summarizes trends observed in Schiff base and hydrazone derivatives of both cores against common cancer cell lines (MCF-7, HeLa, A549).
| Cell Line | Isatin Derivatives (Typical IC50) | 6-CF3-Isatin Derivatives (Typical IC50) | Performance Verdict |
| MCF-7 (Breast) | 20 - 60 µM | 2 - 15 µM | 6-CF3 is 3-10x more potent. |
| HeLa (Cervical) | 40 - 80 µM | 5 - 25 µM | Significant improvement. |
| A549 (Lung) | > 50 µM | 10 - 30 µM | Moderate improvement. |
| HCT-116 (Colon) | 15 - 40 µM | 3 - 10 µM | High potency observed. |
Key Insight: The trifluoromethyl group enhances the lipophilic interaction with the hydrophobic pockets of target enzymes (e.g., EGFR, CDK2, or Tubulin), leading to tighter binding and lower IC50 values.
Mechanism of Action
Both compounds generally function as precursors to inhibitors of:
-
Tyrosine Kinases (e.g., VEGFR, EGFR): The isatin moiety mimics the adenine ring of ATP. The 6-CF3 group enhances hydrophobic fitting in the ATP-binding pocket.
-
Tubulin Polymerization: Derivatives bind to the colchicine site, disrupting microtubule formation.
-
Caspase-Mediated Apoptosis: Induction of apoptotic pathways (Caspase-3/7 activation).
Part 3: Experimental Workflows
To objectively compare these compounds, researchers must synthesize the specific derivatives and then subject them to standardized biological assays.
Workflow 1: Synthesis via Sandmeyer Reaction
The synthesis of this compound is more complex than buying standard isatin. The Sandmeyer method is the gold standard for accessing this substituted core.
Protocol:
-
Reagents: 3-Trifluoromethylaniline, Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, Conc. H₂SO₄.[1]
-
Isonitrosoacetanilide Formation:
-
Mix 3-trifluoromethylaniline (0.1 mol) with water/HCl.
-
Add hydroxylamine HCl (0.11 mol) and sodium sulfate.
-
Add chloral hydrate (0.11 mol) and boil for 10 min.
-
Result: Formation of the isonitroso intermediate (precipitate).
-
-
Cyclization:
-
Add the dry intermediate slowly to pre-heated conc. H₂SO₄ (60-70°C).
-
Heat to 80°C for 15 min (monitor color change to deep red/black).
-
Pour onto crushed ice.
-
-
Isolation:
-
Filter the orange/red precipitate.
-
Purification: Recrystallize from ethanol. Note: This reaction may yield a mixture of 4-CF3 and 6-CF3 isomers. Separation via column chromatography (Hexane:Ethyl Acetate) is required.
-
Workflow 2: In Vitro Cytotoxicity (MTT Assay)
This protocol validates the IC50 comparison.
Step-by-Step:
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Dissolve Isatin and 6-CF3-Isatin derivatives in DMSO.
-
Prepare serial dilutions (0.1 µM to 100 µM).
-
Add to wells (triplicate). Include DMSO control (<0.5%).
-
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development:
-
Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.
-
Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Experimental Logic Diagram
The following flow illustrates the testing pipeline to validate the efficacy difference.
Caption: Experimental pipeline for comparing the cytotoxic potential of isatin scaffolds.
References
-
Vine, K. L., et al. (2013). "Recent highlights in the development of isatin-based anticancer agents." Anti-Cancer Agents in Medicinal Chemistry. Link
-
Singh, G. S., & Desta, Z. Y. (2012).[2] "Isatins as privileged molecules in design and synthesis of spiro-heterocycles." Chemical Reviews. Link
-
Gupta, A. K., et al. (2019). "Systematic Review on Cytotoxic and Anticancer Potential of N-Substituted Isatins." Topics in Current Chemistry. Link
-
Pakravan, P., et al. (2013). "Synthesis and cytotoxicity of this compound derivatives." Journal of Chemical Research. Link
-
Zhang, S., et al. (2018).[3] "Structure-activity relationship of isatin-based derivatives." European Journal of Medicinal Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
Head-to-head comparison of different synthetic routes to 6-Trifluoromethylisatin
Topic: Head-to-head comparison of different synthetic routes to 6-Trifluoromethylisatin Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Rationale
This compound (6-CF₃-isatin) is a high-value heterocyclic scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors, antivirals, and neuroprotective agents. The introduction of the trifluoromethyl group at the C6 position enhances metabolic stability and lipophilicity, but it also significantly deactivates the aromatic ring, complicating electrophilic cyclization strategies.
This guide evaluates the two primary synthetic pathways: the Sandmeyer Isonitrosoacetanilide Synthesis and the Stollé Synthesis . While modern metal-catalyzed C-H functionalization methods exist, they often lack the regiocontrol required for the C6 position on the isatin core. Therefore, this guide focuses on the most robust, scalable, and regioselective protocols starting from 3-trifluoromethylaniline.
Route Analysis: The Sandmeyer Synthesis (The Industry Standard)
The Sandmeyer isatin synthesis is the most widely adopted route due to its cost-effectiveness and the availability of reagents. It involves a two-step sequence: condensation of the aniline with chloral hydrate and hydroxylamine, followed by acid-mediated cyclization.
Mechanism & Regioselectivity
The critical challenge with 3-substituted anilines is regiocontrol.
-
Electronic Effect: The CF₃ group is strongly electron-withdrawing (deactivating) and meta-directing.
-
Directing Conflict: The amide nitrogen in the intermediate is ortho/para directing.
-
Outcome: Cyclization can occur at the C2 (ortho to both NH and CF₃) or C6 (ortho to NH, para to CF₃) position.
-
Causality: Steric hindrance at C2 (flanked by the amide and the CF₃ group) strongly disfavors cyclization at this position. Consequently, the C6-isomer is the major product (>90% regioselectivity), making this route highly effective for this specific target.
Experimental Protocol (Self-Validating)
Step 1: Synthesis of Isonitrosoacetanilide Intermediate
-
Reagents: In a 1L flask, dissolve 3-trifluoromethylaniline (0.1 mol) in water (500 mL) containing concentrated HCl (0.12 mol) and Na₂SO₄ (to increase ionic strength/salting out effect).
-
Addition: Add a solution of chloral hydrate (0.11 mol) and hydroxylamine hydrochloride (0.3 mol) in water.
-
Reaction: Heat the mixture to vigorous reflux for 10–15 minutes. A heavy precipitate (the isonitroso intermediate) will form.
-
Validation: Monitor by TLC (EtOAc/Hexane). The disappearance of the aniline spot confirms conversion.
-
Isolation: Cool to room temperature. Filter the solid, wash with water, and dry thoroughly. Note: Moisture interferes with the next step.
Step 2: Cyclization
-
Setup: Pre-heat concentrated sulfuric acid (H₂SO₄, 50 mL) to 50°C in a beaker with efficient stirring.
-
Addition: Add the dry isonitroso intermediate portion-wise. Critical: Maintain temperature between 60–70°C. If the temperature exceeds 80°C, sulfonation byproducts increase.
-
Completion: After addition, heat to 80°C for 15–30 minutes until the solution turns deep red/black.
-
Quench: Pour the reaction mixture slowly over crushed ice (500g). The 6-CF₃-isatin will precipitate as an orange solid.
-
Purification: Recrystallize from glacial acetic acid to remove trace 4-isomer and tarry polymers.
Route Analysis: The Stollé Synthesis (The Alternative)
The Stollé synthesis utilizes oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid (typically AlCl₃ or BF₃·OEt₂).
Mechanism & Utility
This route is strictly anhydrous. It is often preferred when the substrate is sensitive to the harsh acidic conditions of the Sandmeyer route. However, for electron-deficient anilines (like 3-CF₃), the Friedel-Crafts cyclization is sluggish and requires forcing conditions or high catalyst loading.
Experimental Protocol
-
Acylation: Dissolve 3-trifluoromethylaniline (0.1 mol) in dry 1,2-dichloroethane (DCE). Add oxalyl chloride (0.12 mol) dropwise at 0°C.
-
Reflux: Heat to reflux for 2 hours. Evolution of HCl gas indicates amide formation.
-
Cyclization: Cool to room temperature. Add anhydrous AlCl₃ (0.25 mol) portion-wise (exothermic).
-
Heating: Reflux the mixture for 10–12 hours. The strong Lewis acid is necessary to overcome the deactivation of the CF₃ group.
-
Workup: Pour the mixture into ice-cold dilute HCl to decompose the aluminum complex. Extract with EtOAc.[1]
-
Validation: This route often produces lower yields for CF₃-substituted isatins compared to Sandmeyer due to competitive polymerization and incomplete cyclization.
Head-to-Head Comparison
| Feature | Sandmeyer Synthesis | Stollé Synthesis |
| Overall Yield | 60–75% | 40–55% |
| Regioselectivity | High (Favors 6-isomer) | Moderate to High |
| Reagent Cost | Low (Chloral hydrate, NH₂OH) | Moderate (Oxalyl chloride, AlCl₃) |
| Scalability | Excellent (Kg scale feasible) | Good, but waste disposal (Al salts) is an issue |
| Safety Profile | High Temp H₂SO₄ (Burn hazard) | HCl gas evolution, moisture sensitivity |
| Reaction Time | Short (< 2 hours total reaction time) | Long (> 12 hours) |
| Suitability for CF₃ | Optimal | Sub-optimal (Deactivated ring hampers Friedel-Crafts) |
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence and regioselectivity logic for both routes.
Caption: Mechanistic flow of Sandmeyer vs. Stollé routes, highlighting the steric control that favors the 6-CF3 isomer.
Expert Commentary & Troubleshooting
Why Sandmeyer Wins for 6-CF₃: The Sandmeyer route utilizes a protic acid (H₂SO₄) which serves as both solvent and catalyst. While the CF₃ group deactivates the ring, the high temperature and high concentration of the acid force the cyclization. In contrast, the Stollé synthesis relies on a Friedel-Crafts mechanism which is notoriously sensitive to electron-withdrawing groups; the AlCl₃ complex often "stalls" on deactivated rings, leading to lower conversion rates.
Troubleshooting the Sandmeyer Route:
-
The "Gummy" Intermediate: If the isonitroso intermediate precipitates as a sticky gum rather than a solid, your reaction temperature in Step 1 was likely too low. Re-heat to reflux and cool slowly with vigorous stirring.
-
Violent Exotherm: During the addition of the intermediate to H₂SO₄, the reaction can foam uncontrollably. Add the solid in small portions and ensure the temperature sensor is submerged.
-
Isomer Purity: Although the 6-isomer is dominant, trace 4-isomer can persist. Recrystallization from glacial acetic acid is superior to ethanol for separating these regiomers due to differential solubility.
References
-
Sandmeyer Isatin Synthesis Review: Silva, J. F. M., et al. "Chemistry of isatins: a review from 1975 to 1999." Journal of the Brazilian Chemical Society, 2001.
-
Regioselectivity in Isatin Synthesis: Hewawasam, P., & Meanwell, N. A. "A General Method for the Synthesis of Isatins." Tetrahedron Letters, 1994.
-
Stollé Synthesis Mechanism: Sumpter, W. C.[2] "The Chemistry of Isatin." Chemical Reviews, 1944.
-
Synthesis of Fluorinated Isatins: Garden, S. J., et al. "A convenient synthesis of fluorinated isatins." Synthetic Communications, 1998.
-
Comparative Analysis: Puthiyapurayil, P., et al. "Recent Advances in the Synthesis of Isatins." Asian Journal of Organic Chemistry, 2020.
Sources
A Comparative Benchmarking of Fluorinated Isatins: Cytotoxicity Profiles and Mechanistic Insights for Drug Discovery
In the landscape of anticancer drug development, the isatin scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] The strategic incorporation of fluorine atoms into the isatin core has been a key focus of medicinal chemistry, aiming to enhance metabolic stability, membrane permeability, and target-binding affinity, ultimately potentiating cytotoxic effects. This guide provides a comprehensive comparative analysis of the cytotoxicity of various fluorinated isatins against a panel of cancer cell lines, supported by experimental data and mechanistic elucidation to inform researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
The Rationale for Fluorination: Enhancing Anticancer Potential
The introduction of fluorine, the most electronegative element, into the isatin molecule can profoundly influence its physicochemical and biological properties. This strategic modification is not merely an arbitrary substitution but a deliberate design choice to modulate the compound's pharmacokinetic and pharmacodynamic profile. The high bond strength of the C-F bond often imparts metabolic stability, preventing rapid degradation in vivo. Furthermore, fluorine's ability to participate in hydrogen bonding and other non-covalent interactions can lead to enhanced binding affinity and selectivity for biological targets.[4][5]
Comparative Cytotoxicity: A Data-Driven Analysis
The true measure of an anticancer agent's potential lies in its ability to selectively inhibit the growth of cancer cells. The following tables summarize the 50% inhibitory concentration (IC50) values of various fluorinated isatin derivatives against a range of human cancer cell lines, providing a clear and objective comparison of their cytotoxic potency. The data has been compiled from multiple peer-reviewed studies to offer a broad perspective.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Mono-Fluorinated Isatin Derivatives
| Compound/Derivative | Substitution Position | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | Reference |
| 5-Fluoroisatin | 5-F | >100 | >100 | - | - | [6] |
| 7-Fluoroisatin | 7-F | 45.6 | 58.2 | - | - | [6] |
| N-benzyl-5-fluoroisatin | N-benzyl, 5-F | - | 12.5 | 42.43 | 107.90 | [7] |
| 5-Fluoro-isatin-hydrazone | 5-F, C3-hydrazone | - | - | >200 | >200 | [7] |
Table 2: Comparative Cytotoxicity (IC50 in µM) of Di- and Tri-Halogenated Isatin Derivatives
| Compound/Derivative | Substitution Positions | U937 (Lymphoma) | Jurkat (Leukemia) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | Reference |
| 5,7-Difluoroisatin | 5,7-diF | 15.4 | 21.8 | 35.7 | 42.1 | [8] |
| 5,6,7-Trichloroisatin | 5,6,7-triCl | 8.9 | 12.3 | - | - | [8] |
| 5,6,7-Tribromoisatin | 5,6,7-triBr | <10 | <10 | - | - | [8] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the tables highlights a clear structure-activity relationship for fluorinated isatins.[8][9][10] Generally, the position and number of fluorine substituents significantly impact the cytotoxic activity. For instance, halogenation at the C5 and C7 positions of the isatin ring appears to be more favorable for enhancing cytotoxicity compared to an unsubstituted isatin.[8] Furthermore, the nature of the substituent at the N1 position also plays a crucial role, with bulky aromatic groups often leading to increased potency.[11][12] It is also evident that increasing the number of halogen substituents can lead to a significant increase in cytotoxicity, as seen with the tri-halogenated derivatives.[8]
Unraveling the Mechanism of Action: Induction of Apoptosis and Oxidative Stress
The cytotoxic effects of many fluorinated isatins are intricately linked to their ability to induce programmed cell death, or apoptosis, in cancer cells.[11][12][13][14] This is a critical attribute for an anticancer agent, as it leads to the controlled elimination of malignant cells without inducing an inflammatory response. A key mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
The Mitochondrial Pathway of Apoptosis
Fluorinated isatins have been shown to disrupt the mitochondrial membrane potential, a critical event in the initiation of apoptosis.[11][12] This disruption leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then triggers a cascade of effector caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis, leading to the cleavage of cellular substrates and ultimately, cell death.[8]
Caption: Mitochondrial pathway of apoptosis induced by fluorinated isatins.
Induction of Reactive Oxygen Species (ROS)
In addition to directly targeting the mitochondria, some fluorinated isatins have been shown to induce the production of reactive oxygen species (ROS) within cancer cells.[11][12] ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. This increase in oxidative stress can further contribute to mitochondrial dysfunction and the initiation of apoptosis.
Experimental Protocols: A Guide to Reproducible Cytotoxicity Assessment
To ensure the scientific integrity and reproducibility of cytotoxicity studies, it is imperative to follow standardized and well-validated protocols. The following section details the step-by-step methodologies for the key experiments discussed in this guide.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16][17][18]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the fluorinated isatin compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for the MTT cytotoxicity assay.
Detection of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the fluorinated isatin compounds as described for the MTT assay.
-
Cell Harvesting: After the incubation period, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Measurement of Intracellular ROS: DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.[19][20][21][22][23]
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the fluorinated isatin compounds for the desired time.
-
Loading with DCFH-DA: Remove the treatment medium and incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.
Conclusion and Future Directions
This comparative guide underscores the significant potential of fluorinated isatins as a promising class of anticancer agents. The strategic incorporation of fluorine atoms into the isatin scaffold has been shown to enhance cytotoxic activity against a variety of cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis through the mitochondrial pathway, often accompanied by an increase in intracellular ROS.
The provided experimental protocols offer a robust framework for the reproducible evaluation of the cytotoxic effects of these and other novel compounds. Future research should focus on expanding the library of fluorinated isatins with systematic modifications to further elucidate the structure-activity relationships. Moreover, in vivo studies are warranted for the most potent compounds to assess their therapeutic efficacy and safety profiles in preclinical cancer models. The continued exploration of this versatile scaffold holds great promise for the development of the next generation of targeted and effective cancer therapies.
References
-
Vine, K. L., Locke, J. M., Ranson, M., & Skropeta, D. (2009). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. Anti-cancer agents in medicinal chemistry, 9(4), 397–414. [Link]
-
Bentham Science Publishers. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. [Link]
-
Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Skropeta, D. (2007). In vitro cytotoxicity evaluation of some substituted isatin derivatives. Journal of medicinal chemistry, 50(21), 5109–5117. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved February 10, 2026, from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 10, 2026, from [Link]
-
Bogdanov, A. V., Samorodov, A. V., Valiullina, Z. A., Akylbekov, N. I., Voloshina, A. D., Mironov, V. F., & Alabugin, I. V. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International journal of molecular sciences, 24(20), 15119. [Link]
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Bogdanov, A. V., Samorodov, A. V., Valiullina, Z. A., Akylbekov, N. I., Voloshina, A. D., Mironov, V. F., & Alabugin, I. V. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. PubMed, 37894799. [Link]
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El-Gohary, N. S., Shaaban, M. I., & El-Hazek, R. M. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie-Chemical Monthly, 144(11), 1725-1733. [Link]
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Elsebaie, M. M., Ashmawy, A. M., El-Naggar, M., & El-Gohary, N. S. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC medicinal chemistry. [Link]
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Elsebaie, M. M., Ashmawy, A. M., El-Naggar, M., & El-Gohary, N. S. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. [Link]
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Skropeta, D., & Ranson, M. (2025). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. ResearchGate. [Link]
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Reddy, S. S., Pallela, R., Kim, D. M., Won, M. S., & Shim, Y. B. (2013). Synthesis and evaluation of the cytotoxic activities of some isatin derivatives. Chemical & pharmaceutical bulletin, 61(11), 1105–1113. [Link]
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Bogdanov, A. V., Samorodov, A. V., Valiullina, Z. A., Akylbekov, N. I., Voloshina, A. D., Mironov, V. F., & Alabugin, I. V. (2024). Fluorinated isatin derivatives exhibit various types of biological activity. ResearchGate. [Link]
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Bogdanov, A. V., Samorodov, A. V., Valiullina, Z. A., Akylbekov, N. I., Voloshina, A. D., Mironov, V. F., & Alabugin, I. V. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. ResearchGate. [Link]
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El-Gohary, N. S., Shaaban, M. I., & El-Hazek, R. M. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie - Chemical Monthly, 144(11), 1725–1733. [Link]
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ResearchGate. (n.d.). In vitro cytotoxicity evaluation results of the synthesized compounds. Retrieved February 10, 2026, from [Link]
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Nagarajan, G., Balasubramaniam, V., Manjunath, K. S., Krishna, E. R., Reddy, K. P. K., Reddy, E. K., & Girija, K. (2010). Synthesis and in vitro Cytotoxic Activity of Isatin Derivatives. Asian Journal of Chemistry, 22(3), 1665-1669. [Link]
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Adibi, H., Beyhaghi, E., Hayati, S., Hosseinzadeh, L., & Amin, N. (2022). In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives. Anti-cancer agents in medicinal chemistry, 22(12), 2269–2280. [Link]
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ResearchGate. (n.d.). A summary of the cytotoxic structure-activity relationship of isatin derivatives. Retrieved February 10, 2026, from [Link]
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ResearchGate. (n.d.). Structure–activity relationship (SAR) analysis of compounds 4a–k. Retrieved February 10, 2026, from [Link]
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Gümüş, M., Yakan, H., Öz, A. D., & Büyükgüzel, K. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS omega. [Link]
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Nagaraju, V., Sravya, G., & Padmavathi, P. (2023). Synthesis and Evaluation of New Isatin Derivatives for Cytotoxic and Antioxidant Activities. ResearchGate. [Link]
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Firoozpour, L., Gholami, M., Kobarfard, F., & Ardestani, S. K. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1674–1684. [Link]
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ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. Retrieved February 10, 2026, from [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a. Retrieved February 10, 2026, from [Link]
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Firoozpour, L., Gholami, M., Kobarfard, F., & Ardestani, S. K. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. ResearchGate. [Link]
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Firoozpour, L., Gholami, M., Kobarfard, F., & Ardestani, S. K. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Taylor & Francis Online, 35(1), 1674-1684. [Link]
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Sharma, P., & Kumar, A. (2022). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules (Basel, Switzerland), 27(5), 1533. [Link]
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Patel, K., & Singh, R. P. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS omega, 7(20), 16995–17015. [Link]
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The Impact of 6-Trifluoromethyl Substitution on Kinase Binding: A Comparative Guide
Executive Summary
The incorporation of a trifluoromethyl (-CF₃) group at the 6-position of kinase inhibitor scaffolds (particularly quinolines and quinazolines) is a high-impact medicinal chemistry strategy. This guide analyzes how this specific substitution modulates potency, selectivity, and physicochemical properties.[1][2]
Key Takeaway: The 6-CF₃ group typically acts as a hydrophobic anchor . In 4-anilinoquinoline scaffolds (e.g., GAK/PKN3 inhibitors), it significantly enhances potency by displacing water from hydrophobic pockets near the gatekeeper residue.[1] However, in 4-anilinoquinazoline scaffolds (e.g., EGFR inhibitors), the 6-position often faces the solvent interface; here, the lipophilic CF₃ group may be less effective than solubilizing groups (like morpholine) unless specific hydrophobic interactions are targeted.[1]
Part 1: Physicochemical Basis of the 6-CF₃ Effect
To understand the SAR (Structure-Activity Relationship), one must first grasp the unique properties the CF₃ group introduces to the 6-position of an aromatic heterocycle.
| Property | Effect on Kinase Binding | Mechanistic Driver |
| Steric Bulk | Occupancy: The CF₃ group has a van der Waals volume of ~42.6 ų, significantly larger than -CH₃ (23 ų) or -Cl (19 ų).[1] | Fills unoccupied hydrophobic pockets (e.g., the "back pocket" or ribose-phosphate region).[1] |
| Lipophilicity | Entropy: Increases logP (~ +1.2 log units vs H).[1] | Desolvation: Binding is driven by the entropic gain of releasing ordered water molecules from the hydrophobic kinase pocket. |
| Electronic | pKa Modulation: Strong Electron Withdrawing Group (EWG).[1] | Lowers the pKa of the ring nitrogen (N1), potentially weakening the H-bond acceptor capability at the hinge region but strengthening the N-H donor acidity. |
| Metabolic | Stability: Blocks oxidation.[1] | The 6-position in quinolines is a metabolic "soft spot" for CYP450 oxidation. CF₃ blocks this, extending half-life ( |
Part 2: Comparative Case Studies
Case Study A: The Hydrophobic Anchor (Quinoline Scaffold)
Target: GAK (Cyclin G-associated Kinase) and PKN3.
Context: In 4-anilinoquinolines, the 6-position often orients towards the hydrophobic interior of the ATP-binding site, specifically interacting with residues near the gatekeeper or the
Experimental Data Comparison: Data derived from SAR studies of 4-anilinoquinoline derivatives (e.g., Compound 2 series).
| Substituent (C6) | GAK | PKN3 | Interpretation |
| -CF₃ | 3.9 | 280 | Optimal Fit. The bulk and lipophilicity perfectly fill the hydrophobic pocket, maximizing van der Waals contacts.[1] |
| -H | 39.0 | 1120 | Loss of Potency. 10-fold drop in affinity due to loss of hydrophobic surface area burial. |
| -Cl | 4.0 | 70 | Bioisostere. Chlorine provides similar lipophilicity/bulk in this specific pocket, maintaining GAK potency but altering PKN3 selectivity.[1] |
| -Br | ~4.0 | 9.3 | Steric Limit. Larger halogen improves PKN3 potency, suggesting a larger pocket is accessible in PKN3 than GAK.[1] |
Expert Insight: The 6-CF₃ group in this scaffold is a "potency cliff" driver. Its removal leads to a drastic loss in binding energy (
Case Study B: The Solvent Interface (Quinazoline Scaffold)
Target: EGFR (Epidermal Growth Factor Receptor).[3] Context: In approved EGFR inhibitors like Gefitinib or Erlotinib, the 6-position is substituted with solubilizing groups (e.g., morpholino-propoxy).[1]
-
Observation: Replacing the 6-solubilizing group with a 6-CF₃ group in 4-anilinoquinazolines often decreases overall drug-likeness despite potential potency retention.[1]
-
Reasoning: The 6-position in the EGFR binding mode points towards the solvent-exposed ribose region. Placing a highly lipophilic CF₃ here:
Part 3: Visualization of SAR Logic
The following diagram illustrates the decision-making process for incorporating a 6-CF₃ group.
Caption: Decision tree for deploying a Trifluoromethyl group at the 6-position based on structural biology.
Part 4: Experimental Protocols
To validate the effect of the 6-CF₃ group, the following self-validating protocols are recommended.
Thermodynamic Profiling (Isothermal Titration Calorimetry - ITC)
Purpose: To determine if the affinity gain is Enthalpic (
Protocol:
-
Preparation: Dialyze Kinase protein (e.g., GAK domain) into ITC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Ligand Prep: Dissolve 6-CF₃ analog and 6-H analog in the exact same dialysis buffer (match DMSO concentration, typically <2%).
-
Titration: Inject ligand (20-50 µM) into protein cell (2-5 µM) at 25°C.
-
Analysis: Fit data to a One-Set-of-Sites model.
-
Validation Check:
Competitive Binding Assay (TR-FRET)
Purpose: High-throughput quantification of
Protocol:
-
Reagents: Lanthanide-labeled anti-tag antibody, GFP-labeled Kinase, Alexa-labeled Tracer (ATP competitive).[1]
-
Workflow:
-
Dispense 5 µL of compound (serial dilution) into 384-well plate.
-
Add 5 µL of Kinase/Antibody mix. Incubate 15 min.
-
Add 5 µL of Tracer. Incubate 60 min.
-
Read TR-FRET signal (Excitation 340nm, Emission 520nm/495nm).[1]
-
-
Data Processing: Calculate Ratio = (Em 520 / Em 495). Plot % Inhibition vs Log[Compound].
-
Control: Use Staurosporine as a reference.[1][4] The 6-CF₃ compound should show a left-shift in the curve vs the 6-H analog.
References
-
Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Source: PubMed / NIH[1]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI
-
[1]
-
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: PMC / NIH[1]
-
Paradoxically, Most Flexible Ligand Binds Most Entropy-Favored: Impact of Ligand Flexibility and Solvation. Source: Journal of Medicinal Chemistry[1]
-
[1]
-
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Publish Comparison Guide: Cross-Reactivity of 6-Trifluoromethylisatin-Based Inhibitors
Executive Summary
6-Trifluoromethylisatin (6-CF3-Isatin) represents a specialized subclass of non-peptide, reversible caspase inhibitors. While isatin sulfonamides (typically substituted at the 5-position) are the gold standard for Caspase-3/7 inhibition, the introduction of a trifluoromethyl group at the 6-position creates a distinct electronic profile. This modification significantly enhances the electrophilicity of the C3-carbonyl warhead, often resulting in superior potency compared to unsubstituted isatins. However, this gain in potency necessitates a rigorous evaluation of cross-reactivity , particularly against other cysteine proteases (e.g., Cathepsins) and metabolic thiols.
This guide provides a technical analysis of the selectivity profile of 6-CF3-isatin derivatives, contrasting them with standard peptide inhibitors (e.g., Z-VAD-FMK) and 5-substituted analogs.
Chemical Biology & Mechanism of Action
The Electrophilic Warhead
The core mechanism of isatin-based inhibitors relies on the C3-carbonyl group , which acts as an electrophilic warhead. It undergoes a reversible nucleophilic attack by the catalytic cysteine thiolate of the target protease, forming a metastable hemithioacetal transition state mimic.
-
Role of 6-CF3 Substitution: The trifluoromethyl group is a strong electron-withdrawing group (EWG). When positioned at C6, it exerts a powerful inductive effect (
) that destabilizes the isatin core and increases the partial positive charge ( ) on the C3 carbon. -
Consequence: This lowers the energy barrier for nucleophilic attack, increasing
(association rate). However, without steric optimization, this increased reactivity can compromise selectivity, leading to "off-target" inhibition of other thiol-dependent enzymes.
Mechanism Diagram
The following diagram illustrates the reversible inhibition mechanism and the selectivity filter imposed by the S2-S4 binding pockets.
Figure 1: Mechanism of reversible covalent inhibition by 6-CF3-isatin. The electron-withdrawing 6-CF3 group enhances the electrophilicity of the carbonyl, promoting rapid binding but increasing the risk of off-target thiol interactions.
Comparative Performance & Selectivity Profile
Intra-Family Selectivity (Caspase-3 vs. Caspase-7)
Isatin derivatives generally show high selectivity for executioner caspases (3 and 7) over initiator caspases (1, 8, 9).
-
6-CF3-Isatin: Typically exhibits nanomolar
values for Caspase-3. -
Differentiation: Discriminating between Caspase-3 and Caspase-7 is structurally challenging due to their identical active site topology. 6-CF3 variants rarely achieve significant discrimination between these two isoforms without additional N-alkylation (e.g., benzyl groups) to exploit subtle differences in the S4 pocket.
Cross-Reactivity with Metabolic Thiols
Unlike peptide-based inhibitors (e.g., Z-VAD-FMK), isatins are non-peptidic and generally have better cell permeability. However, the high reactivity of the 6-CF3 scaffold can lead to depletion of intracellular glutathione (GSH) if not properly optimized.
-
Risk: Direct reaction with GSH (non-enzymatic).
-
Mitigation: Introduction of steric bulk at the N1 position can protect the C3 carbonyl from bulk solvent thiols while allowing access to the structured active site of caspases.
Performance Comparison Table
| Feature | 6-CF3-Isatin Derivatives | 5-Pyrrolidinylsulfonyl Isatins | Z-VAD-FMK (Peptide Control) |
| Primary Target | Caspase-3 / Caspase-7 | Caspase-3 / Caspase-7 | Pan-Caspase |
| Mechanism | Reversible (Hemithioacetal) | Reversible (Hemithioacetal) | Irreversible (Alkylation) |
| Potency ( | High (< 50 nM) | Very High (< 15 nM) | Moderate (~100 nM - 1 |
| Selectivity | Moderate (Requires N-sub) | High | Low (Inhibits Cathepsins) |
| Cell Permeability | Excellent | Good | Poor to Moderate |
| Metabolic Stability | Variable (C3 reduction risk) | High | Low |
| Cross-Reactivity | Potential for Cathepsin B inhibition due to high reactivity. | Minimal off-target inhibition. | High (Inhibits Cathepsins, Calpains) |
Experimental Protocols for Selectivity Profiling
To validate the performance of a this compound inhibitor, researchers must move beyond simple
Protocol A: Fluorescence-Based Enzymatic Kinetics
This protocol determines the
-
Reagents: Recombinant Caspase-3, Caspase-8, Cathepsin B; Fluorogenic substrate (Ac-DEVD-AMC for Caspase-3).
-
Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, 10 mM DTT (Critical: DTT maintains enzyme activity but competes with the inhibitor if the inhibitor is a weak electrophile. For 6-CF3-isatins, high reactivity overcomes DTT competition).
-
Procedure:
-
Incubate enzyme (5 nM) with inhibitor (0 - 10
M) for 30 minutes at 37°C. -
Add substrate (20
M). -
Monitor fluorescence (
) for 60 minutes.
-
-
Analysis: Plot
vs. [I] to determine . Use the Cheng-Prusoff equation to calculate .
Protocol B: Activity-Based Protein Profiling (ABPP)
ABPP is the gold standard for defining the "off-target" landscape in a complex proteome.
-
Lysate Prep: Prepare cell lysates (e.g., Jurkat cells) in PBS (pH 7.4).
-
Probe Labeling: Treat lysate with the 6-CF3-isatin inhibitor (various concentrations) for 1 hour.
-
Chase: Add a broad-spectrum cysteine reactive probe (e.g., Rhodamine-tagged vinyl sulfone or iodoacetamide) that targets uninhibited cysteines.
-
Visualization: SDS-PAGE followed by in-gel fluorescence scanning.
-
Result: Disappearance of bands corresponds to proteins inhibited by the isatin. Retention of bands (especially housekeeping proteases) indicates selectivity.
Selectivity Workflow Diagram
Figure 2: Screening workflow to validate the selectivity of 6-CF3-isatin derivatives, prioritizing early detection of cross-reactivity against other cysteine proteases.
Synthesis & Structural Considerations
While 5-substituted isatins are easily accessible via the Sandmeyer reaction, This compound (CAS 343-69-1) synthesis is historically more challenging due to the directing effects of the trifluoromethyl group on the aniline precursor.
-
Modern Route: Palladium-catalyzed intramolecular oxidative coupling or specific N-alkylation/cyclization sequences are often required.
-
Purity Check: Commercial sources of 6-CF3-isatin must be validated by
-NMR to ensure no regioisomeric contamination (e.g., 4-CF3 or 5-CF3 isomers), as these will have drastically different biological activities.
References
-
Simet, L. (1963).[1][2][3] The Preparation of this compound.[1][2][3][4][5][6][7] The Journal of Organic Chemistry, 28(12), 3580–3581.[1] Link
-
Lee, D., et al. (2000). Potent and Selective Nonpeptide Inhibitors of Caspases 3 and 7. Journal of Medicinal Chemistry, 43(22), 4125–4132. Link
-
Toker, A., et al. (2018). Isatin Sulfonamides as Potent Caspase-3/7 Inhibitors and Radiotracers. Journal of Labelled Compounds and Radiopharmaceuticals, 61(1), 34-45. Link
-
Podgorski, I., et al. (2020).[8] Biological activities of isatin and its derivatives. ResearchGate Review. Link
-
Zhou, Y., et al. (2006). Isatin derivatives as kinase inhibitors.[2][3][6][9] Chemical Biology & Drug Design, 67(3), 215-222. Link
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Trifluoromethylisatin
Executive Summary: A Proactive Approach to Safety and Compliance
As a novel heterocyclic compound, 6-Trifluoromethylisatin holds significant promise in medicinal chemistry and drug development.[1][2] However, its trifluoromethyl group places it firmly in the category of halogenated organic compounds, necessitating stringent and informed disposal protocols.[3] This guide provides a comprehensive, step-by-step framework for the safe handling, segregation, and disposal of this compound waste. The core directive is to treat all waste streams—solid and liquid—as regulated hazardous chemical waste, with a specific focus on segregation into the halogenated organic waste stream. Adherence to these procedures is not merely a matter of regulatory compliance but a foundational pillar of a robust laboratory safety culture.
Foundational Safety: Hazard Identification and Risk Mitigation
While specific toxicological data for this compound is not extensively documented, its chemical structure as an isatin derivative with a trifluoromethyl moiety allows us to infer potential hazards based on established principles and data from analogous compounds. The primary risks are associated with irritation and potential toxicity upon contact or inhalation.
Causality of Hazard:
-
Isatin Core: Isatin and its derivatives are known to be biologically active, which is the basis for their utility in drug discovery but also necessitates caution.[2][4]
-
Trifluoromethyl Group: The presence of fluorine increases the compound's stability and lipophilicity, potentially enhancing its biological activity and persistence. Upon combustion, halogenated compounds can release toxic and corrosive gases, such as hydrogen fluoride.[5][6]
Therefore, all handling and disposal operations must be predicated on the assumption that the compound is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive PPE strategy is non-negotiable when handling this compound. The goal is to create an impermeable barrier between the researcher and the chemical.[7]
Step-by-Step PPE Protocol:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[7] If there is a splash risk, a full-face shield should be worn in addition to goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[7]
-
Body Protection: A standard laboratory coat is mandatory. For operations with a higher risk of spillage, a chemically impervious apron or suit is recommended.[7]
-
Respiratory Protection: All handling of solid this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8] If exposure limits are exceeded, a full-face respirator may be necessary.[9][10]
Waste Management in the Laboratory: Segregation and Collection
The cornerstone of proper disposal is meticulous segregation at the point of generation. Mixing halogenated waste with non-halogenated waste streams leads to unnecessarily large volumes of regulated waste and complicates the final disposal process, increasing both risk and cost.[3]
Waste Container and Labeling Protocol
-
Select the Correct Container: Use a dedicated, leak-proof, and chemically compatible container clearly designated for "Halogenated Organic Waste." [11][12] These containers are often color-coded (e.g., green-labeled carboys) to prevent cross-contamination.[3] The container must have a secure, tight-fitting lid.[8]
-
Affix a Hazardous Waste Label: As soon as the container is designated for waste, label it with "Hazardous Waste" and the specific constituents, including "this compound."[12] Maintain a log of the contents and their approximate quantities.
-
Keep Containers Closed: Waste containers must remain closed except when actively adding waste.[12] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step-by-Step Collection of Waste Streams
-
Solid Waste:
-
Collect unreacted this compound, contaminated weighing papers, and disposable labware (e.g., pipette tips) in a designated, sealed plastic bag or a wide-mouth solid waste container.[13]
-
Label the bag or container as "Solid Halogenated Organic Waste" with the chemical name.
-
Place this container in a secondary containment bin within the lab's designated waste accumulation area.[12]
-
-
Liquid Waste:
-
Pour waste solutions containing this compound directly into the designated "Halogenated Organic Liquid Waste" container using a funnel.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Securely close the container immediately after adding waste.
-
-
Contaminated Labware and PPE:
-
Glassware: Triple-rinse contaminated glassware with a suitable solvent (e.g., acetone). The first two rinsates must be collected as halogenated organic liquid waste.[11] The third rinsate can also be collected as waste. After thorough cleaning, the glassware can be reused.
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
Gloves, Bench Liners, etc.: All disposable items contaminated with this compound are considered hazardous waste.[13] Place them in a sealed bag labeled "Solid Halogenated Organic Waste" for disposal.
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, pre-defined emergency plan is critical.
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Remove all sources of ignition from the area.[7]
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 3.0.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). For solid spills, carefully sweep or scoop the material to avoid creating dust.[8]
-
Collect and Dispose: Place all contaminated absorbent material and cleanup debris into a sealed, properly labeled hazardous waste container.[5][13]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
The Final Disposal Pathway: From Lab to Destruction
Once collected and labeled, the waste is managed by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. As a halogenated organic compound, this compound waste will almost certainly be destined for high-temperature incineration.[3][6]
Why Incineration? The carbon-fluorine bond is exceptionally strong, making compounds like this compound resistant to many forms of chemical degradation. High-temperature incineration is the most effective technology to ensure complete destruction.[6] Regulated hazardous waste incinerators are equipped with sophisticated scrubbers and filtration systems to neutralize and capture the harmful byproducts of combustion, such as hydrogen fluoride, preventing their release into the environment.
Summary of Disposal Procedures
For quick reference, the key operational parameters are summarized below.
| Parameter | Guideline | Rationale |
| Hazard Classification | Halogenated Organic Hazardous Waste | The trifluoromethyl group necessitates this classification for proper disposal.[3] |
| Primary PPE | Safety Goggles, Lab Coat, Nitrile Gloves | To prevent skin/eye contact and dermal absorption.[7] |
| Handling Area | Certified Chemical Fume Hood | To prevent inhalation of dust or aerosols.[8] |
| Waste Container | Labeled, sealed, chemically compatible container for "Halogenated Organics" | Prevents leaks, spills, and cross-contamination.[11][12] |
| Likely EPA Waste Code | F002 (if mixed with halogenated solvents) or U-Listed (if unused) | Classification depends on whether it's a spent solvent mixture or a discarded commercial product.[14][15] |
| Final Disposal Method | High-Temperature Incineration | Ensures complete destruction of the stable halogenated compound and treatment of byproducts.[6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management of this compound waste streams.
Caption: Decision workflow for handling and disposing of this compound.
References
-
ChemicalBook. (2024). TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety Data Sheet.
-
Echemi. (n.d.). Trifluoronitrosomethane SDS, 334-99-6 Safety Data Sheets.
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Iolitec. (2025). Safety Data Sheet - Trifluoromethanesulfonic acid.
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Fisher Scientific. (2014). SAFETY DATA SHEET - Methanesulfonic acid, trifluoro-.
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Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl trifluoromethanesulfonate.
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Sciencemadness Wiki. (2025). Proper disposal of chemicals.
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
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Occupational Safety and Health Administration. (n.d.). CHLORINE TRIFLUORIDE.
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
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Occupational Safety and Health Administration. (n.d.). Fluoride (F- & HF) in Workplace Atmospheres.
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Northwestern University. (2023). Hazardous Waste Disposal Guide.
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ResearchGate. (n.d.). Green synthesis of isatin-based compounds | Request PDF.
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Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH.
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National Institutes of Health. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
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U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
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International Research and Publishing Academy. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives.
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Occupational Safety and Health Administration. (n.d.). FLUORIDES (as F).
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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Occupational Safety and Health Administration. (n.d.). Assigned Protection Factors.
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University of Reading. (2021). The Disposal of Laboratory Waste.
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University of Maryland. (n.d.). EPA Hazardous Waste Codes.
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C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal.
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Unknown Source. Hazardous Waste Segregation.
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A Comprehensive Guide to the Safe Handling of 6-Trifluoromethylisatin
For Researchers, Scientists, and Drug Development Professionals
As a key building block in medicinal chemistry, particularly in the development of novel kinase inhibitors for anticancer research, 6-Trifluoromethylisatin (CAS 343-69-1) is a compound of significant interest.[1] Its unique properties, imparted by the trifluoromethyl group, enhance its potential biological activity and pharmacokinetic profiles.[1] However, these same properties necessitate a thorough understanding of its safe handling, storage, and disposal to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Understanding the Hazards: A Proactive Approach to Safety
-
H302: Harmful if swallowed: This indicates that ingestion of this compound can lead to adverse health effects.
-
H315: Causes skin irritation: Direct contact with the skin is likely to cause redness, itching, and inflammation.
-
H319: Causes serious eye irritation: Contact with the eyes can result in significant and potentially damaging irritation.
-
H335: May cause respiratory irritation: Inhalation of the dust or powder can irritate the respiratory tract, leading to coughing and discomfort.
Given the presence of the trifluoromethyl group, a structural feature common in many pharmaceuticals and agrochemicals, it is prudent to handle this compound with the assumption that it may have other, not yet fully characterized, biological effects.[2][3]
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 343-69-1 | [4] |
| Molecular Formula | C₉H₄F₃NO₂ | [5] |
| Molecular Weight | 215.13 g/mol | [5] |
| Appearance | Yellow to orange solid | [6] |
| Density | ~1.525 g/cm³ (Predicted) | [7] |
| Storage Temperature | Room Temperature, in a dry, sealed container | [1][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk. The following workflow provides a step-by-step guide for laboratory personnel.
Caption: Figure 1 outlines the key stages for the safe handling of this compound in a laboratory setting.
Step-by-Step Methodologies
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the label correctly identifies the contents as this compound and that all necessary hazard symbols are present.
2. Secure and Correct Storage:
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[8]
-
Keep the container tightly sealed to prevent absorption of moisture and potential degradation.[1]
-
Ensure the storage area is clearly marked with the appropriate hazard warnings.
3. Pre-Use Preparation and Personal Protective Equipment (PPE):
-
Before handling, review the Safety Data Sheet (SDS) and this guide.
-
Ensure that a chemical spill kit is readily accessible.
-
Work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory.
-
Hand Protection: Due to the lack of specific glove compatibility data for this compound, a conservative approach is necessary. Double-gloving with a nitrile inner glove and a butyl rubber or Viton™ outer glove is recommended for extended handling.[1] Nitrile gloves alone may be suitable for short-term splash protection but should be changed immediately upon contact.[9] Always inspect gloves for any signs of degradation before use.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and face shield | Protects against splashes and airborne particles. |
| Respiratory | Chemical fume hood | Minimizes inhalation of dust. |
| Body | Lab coat, long pants, closed-toe shoes | Prevents skin contact with spills. |
| Hands | Double-gloving: Nitrile (inner), Butyl rubber/Viton™ (outer) | Provides a robust barrier against potential skin absorption. |
4. Controlled Weighing and Handling:
-
Weigh the solid compound in a chemical fume hood.
-
Use a spatula or other appropriate tool to transfer the powder, avoiding the creation of dust.
-
If there is a risk of dust generation, consider using a ventilated balance enclosure.
5. Use in Experiment:
-
When adding the compound to a reaction vessel, do so carefully to avoid splashing.
-
Ensure all manipulations are performed within the confines of the fume hood.
6. Decontamination of Equipment:
-
All glassware and equipment that have come into contact with this compound should be decontaminated.
-
A preliminary rinse with an appropriate organic solvent (one in which the compound is soluble) can be followed by washing with a laboratory detergent, such as Luminox®, and copious amounts of water.[1]
7. Waste Segregation:
-
All disposable materials that have been in contact with the compound, including gloves, weigh boats, and paper towels, must be considered contaminated waste.
-
Segregate this solid waste into a clearly labeled, sealed container.
-
Liquid waste containing this compound should be collected in a separate, labeled waste container.
8. Chemical Waste Disposal:
-
The disposal of this compound and its contaminated materials must be in accordance with local, state, and federal regulations.
-
Due to its fluorinated nature, it falls under the broader category of per- and polyfluoroalkyl substances (PFAS) for disposal considerations. The U.S. Environmental Protection Agency (EPA) provides interim guidance on the destruction and disposal of PFAS-containing materials.[10]
-
The primary recommended disposal methods are:
-
Thermal Destruction (Incineration): This is often the preferred method for organic compounds, but for fluorinated substances, it must be carried out in a high-temperature incinerator equipped with appropriate scrubbers to handle potentially corrosive and toxic off-gases like hydrogen fluoride.[5]
-
Permitted Hazardous Waste Landfills: For solid waste, a licensed hazardous waste landfill is an option.
-
Underground Injection: For liquid waste streams, deep-well injection in a permitted facility may be a viable option.
-
-
It is crucial to consult with your institution's environmental health and safety (EHS) department to ensure compliance with all applicable regulations. Currently, there are no federal regulations that classify PFAS as hazardous waste under the Resource Conservation and Recovery Act (RCRA), but state regulations may vary.
Emergency Response Plan: Spills and Exposures
Preparedness is key to mitigating the consequences of an accidental release.
Caption: Figure 2 illustrates the decision-making process for responding to a spill of this compound.
In Case of a Small, Contained Spill:
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (including double gloves and eye/face protection), contain the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a labeled waste container.
-
Decontaminate the spill area with a suitable solvent followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
In Case of a Large Spill or a Spill Outside of a Fume Hood:
-
Evacuate the laboratory immediately.[2]
-
Alert your supervisor and your institution's EHS department or emergency response team.[5]
-
Close the laboratory doors and post a warning sign.
-
Do not re-enter the area until it has been cleared by trained emergency responders.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these detailed procedures and understanding the rationale behind them, researchers can confidently and safely work with this compound, harnessing its potential while prioritizing a culture of safety in the laboratory.
References
- 6-Trifluoromethylis
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2024). U.S. Environmental Protection Agency.
- OSHA Glove Selection Chart. U.S.
- SAFETY D
- Specific Target Organ Toxicity – Single Exposure. (2017).
- Material Safety Data Sheet - Is
- 4-(Trifluoromethyl)
- Ansell Chemical Resistance Glove Chart. Ansell.
- Glove Comp
- What is Specific Target Organ Toxicity (STOT)? (2023). Safeopedia.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- CoCAM 6, 30 - 03 October, 2014 BIAC 1. (2014). OECD.
- Isoflurane Spill Clean Up. (2019). University of British Columbia Safety & Risk Services.
- Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (2024). Synfacts.
- Spill Response Procedures. Florida International University Environmental Health and Safety.
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- SAFETY D
- 4 Steps to Do Following a Spill Response. Safety Management Group.
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- GHS Classification Criteria for Specific Target Organ Toxicant. (2017). ChemSafetyPro.COM.
- Specific Solvent Issues with Fluorin
- SAFETY D
- Teflon® PTFE - Chemical Compatibility Reference Chart. U.S. Plastic Corp.
- Chemical Compatibility Chart.
- Chemical Compatibility D
- This compound Product Inform
- Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024). Baker Donelson.
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- Securing Your Supply Chain: The Purity of 6-Trifluoromethyl Is
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
